Product packaging for AZ-23(Cat. No.:)

AZ-23

Cat. No.: B1192255
M. Wt: 391.8 g/mol
InChI Key: LBVKEEFIPBQIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD1332 is an inhibitor of neurotrophic tyrosine kinase receptors trkA, B and C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClFN7O B1192255 AZ-23

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-N-[1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVKEEFIPBQIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ-23 Trk Kinase Inhibitor: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-23 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] As an ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of Trk kinases, leading to the suppression of downstream signaling pathways crucial for cell survival and proliferation.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Introduction to Trk Kinases and Their Role in Disease

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The activation of Trk receptors initiates a cascade of intracellular signaling events that are essential for neuronal survival, differentiation, and synaptic plasticity.

Dysregulation of the Trk signaling pathway, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. These Trk fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth. Consequently, inhibitors of Trk kinases have emerged as a promising therapeutic strategy for the treatment of these cancers.

This compound: A Potent and Selective Trk Kinase Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases. Its chemical name is 5-chloro-N2-(1-(5-fluoropyridin-2-yl)ethyl)-N4-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[4][5] This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the Trk receptors. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the Trk receptor and other substrate proteins. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the downstream signaling cascades that are dependent on Trk kinase activity.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against Trk kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its high affinity for these targets. Furthermore, selectivity profiling against a panel of other kinases reveals a favorable selectivity profile, which is crucial for minimizing off-target effects.

Table 1: Biochemical Activity of this compound Against Trk and Other Kinases

Kinase TargetIC50 (nM)
TrkA2
TrkB8
FGFR124
Flt352
Ret55
MuSk84
Lck99
Data compiled from multiple sources.[4][5][6]
Cellular Activity

In cellular assays, this compound effectively inhibits Trk phosphorylation and downstream signaling pathways at low nanomolar concentrations.[2][3] This leads to the inhibition of cell proliferation and survival in cancer cell lines that are dependent on Trk signaling. For instance, in the human erythroleukemia cell line TF-1, which relies on NGF-stimulated TrkA signaling for survival, this compound potently inhibits cell proliferation.[4]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 / EC50 (nM)
TF-1Cell Proliferation (MTS)Inhibition of Survival2
Data compiled from MedchemExpress.[4]

Impact on Downstream Signaling Pathways

The inhibition of Trk kinase activity by this compound leads to the downregulation of several key downstream signaling pathways that are critical for cell growth, proliferation, and survival. The primary pathways affected are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds & Activates Ras Ras Trk_Receptor->Ras Activates PI3K PI3K Trk_Receptor->PI3K Activates PLCG PLCγ Trk_Receptor->PLCG Activates AZ23 This compound AZ23->Trk_Receptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: this compound inhibits Trk signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Trk Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a Trk kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Trk Kinase (e.g., TrkA) - Biotinylated Substrate Peptide - ATP - this compound (serial dilutions) start->prepare_reagents add_inhibitor Add this compound dilutions to 384-well plate prepare_reagents->add_inhibitor add_kinase Add Trk Kinase and Biotinylated Substrate add_inhibitor->add_kinase incubate1 Incubate to allow inhibitor binding add_kinase->incubate1 add_atp Add ATP to initiate kinase reaction incubate1->add_atp incubate2 Incubate to allow phosphorylation add_atp->incubate2 add_detection Add Detection Reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) incubate2->add_detection incubate3 Incubate to allow detection reagent binding add_detection->incubate3 read_plate Read TR-FRET signal on a microplate reader incubate3->read_plate analyze_data Analyze data to determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for TR-FRET based kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant Trk kinase (e.g., TrkA) and a biotinylated peptide substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • To a 384-well microplate, add the this compound dilutions.

    • Add the Trk kinase and biotinylated substrate mixture to each well.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding a mixture of a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader.

    • Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value using a non-linear regression model.

Cellular Proliferation Assay (MTS)

This assay assesses the effect of this compound on the viability and proliferation of cells that depend on Trk signaling.

MTS_Assay_Workflow start Start seed_cells Seed Trk-dependent cells (e.g., TF-1) into a 96-well plate start->seed_cells incubate1 Incubate cells to allow attachment (24h) seed_cells->incubate1 add_inhibitor Add serial dilutions of this compound to the cells incubate1->add_inhibitor incubate2 Incubate for a defined period (e.g., 72h) add_inhibitor->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate to allow formazan production (1-4h) add_mts->incubate3 read_plate Measure absorbance at 490 nm on a microplate reader incubate3->read_plate analyze_data Analyze data to determine IC50 for cell proliferation read_plate->analyze_data end End analyze_data->end

Caption: Workflow for MTS cell proliferation assay.

Protocol:

  • Cell Culture:

    • Culture Trk-dependent cells (e.g., TF-1 cells) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the this compound dilutions to the cells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Trk Phosphorylation

This method is used to directly observe the inhibition of Trk autophosphorylation in cells treated with this compound.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells expressing a Trk receptor to near confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Trk (e.g., anti-phospho-TrkA) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Trk and a loading control protein (e.g., GAPDH or β-actin).

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of Trk kinases. Its ability to effectively block Trk-mediated signaling pathways translates into the inhibition of cell proliferation and survival in cancer models driven by Trk dysregulation. The data and protocols presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its continued investigation and development as a targeted cancer therapeutic.

References

AZ-23: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway plays a crucial role in the development and survival of neuronal cells and has been implicated in the progression of various cancers through mechanisms such as oncogenic fusions, mutations, and autocrine signaling.[1][2] this compound, a novel chemical entity, is an ATP-competitive inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer therapy.[1][3] This technical guide provides a comprehensive overview of the target profile, kinase selectivity, and associated experimental methodologies for this compound.

Target Profile and Kinase Selectivity

This compound is a highly potent inhibitor of all three Trk isoforms. Its inhibitory activity has been quantified through various in vitro and cellular assays, demonstrating low nanomolar efficacy.

Table 1: In Vitro and Cellular Activity of this compound against Trk Kinases
Assay TypeTargetIC50 / EC50 (nM)
In Vitro Kinase AssayTrkA2
TrkB8
Cellular Phosphorylation AssayTrkA~5
(in 3T3 cells)TrkB~5
TrkC~5
Cellular Survival AssayTrk-dependent (MCF10A-TrkA-Δ)2
(NGF-mediated)Trk-dependent (TF-1)1.01

Data compiled from multiple sources.[1][4]

The selectivity of this compound has been assessed against a panel of other kinases, revealing a significant therapeutic window with at least 30-fold selectivity for Trk kinases in cell-based assays.[3]

Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)
TrkA 2
TrkB 8
FGFR124
Flt352
Ret55
MuSk84
Lck99

This table presents a selection of kinases against which this compound has been tested. The primary targets are highlighted in bold.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk kinases.[3] This mechanism involves the binding of this compound to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Signaling Pathway

The Trk receptors, upon binding their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), dimerize and autophosphorylate, leading to the activation of several key downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream pathways.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Trk->Trk PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K Ras Ras Trk->Ras Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binding & Dimerization NFkB NF-κB PLCg->NFkB Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR BAD BAD Akt->BAD MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB p70S6K p70S6K mTOR->p70S6K Transcription Gene Transcription (Survival, Proliferation, Differentiation) p70S6K->Transcription CREB->Transcription NFkB->Transcription AZ23 This compound AZ23->Trk Inhibition

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro TrkA Kinase Assay

This assay quantifies the enzymatic activity of the TrkA kinase and the inhibitory effect of this compound.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant TrkA kinase - Poly(Glu,Tyr) substrate - ATP start->reagents add_az23 Add varying concentrations of this compound reagents->add_az23 incubate Incubate at room temperature add_az23->incubate stop_reaction Stop reaction incubate->stop_reaction detection Detect phosphorylated substrate (e.g., ELISA with anti-phosphotyrosine antibody) stop_reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for the in vitro TrkA kinase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture containing recombinant TrkA kinase, a generic tyrosine kinase substrate such as poly(Glu,Tyr), and ATP is prepared in a suitable buffer.

  • Compound Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature to allow for substrate phosphorylation.

  • Detection: The level of substrate phosphorylation is quantified. A common method is an ELISA-based format where the phosphorylated substrate is captured on a plate and detected using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular Phospho-TrkA ELISA

This assay measures the ability of this compound to inhibit TrkA phosphorylation in a cellular context.

pTrkA_ELISA_Workflow start Start seed_cells Seed 3T3-TrkA cells in 96-well plates start->seed_cells serum_starve Serum-starve cells seed_cells->serum_starve add_az23 Pre-incubate with varying concentrations of this compound serum_starve->add_az23 stimulate Stimulate with NGF add_az23->stimulate lyse_cells Lyse cells stimulate->lyse_cells elisa Perform sandwich ELISA for phospho-TrkA lyse_cells->elisa analysis Calculate EC50 values elisa->analysis end End analysis->end

Caption: Workflow for the cellular phospho-TrkA ELISA.

Methodology:

  • Cell Culture: 3T3 cells engineered to overexpress TrkA are seeded in 96-well plates and grown to confluency.

  • Serum Starvation: Cells are serum-starved to reduce basal levels of receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Ligand Stimulation: Cells are then stimulated with NGF to induce TrkA phosphorylation.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA: A sandwich ELISA is performed on the cell lysates. A capture antibody specific for total TrkA binds to the plate, and a detection antibody specific for the phosphorylated form of TrkA is used for quantification.

  • Data Analysis: The effective concentration of this compound that causes 50% inhibition of TrkA phosphorylation (EC50) is calculated.

Cell Proliferation/Survival Assay (TF-1 Cells)

This assay assesses the effect of this compound on the survival of cells that are dependent on the Trk signaling pathway.

Methodology:

  • Cell Culture: TF-1 cells, which are dependent on growth factors for survival, are used.

  • Treatment: Exponentially growing TF-1 cells are treated with a range of this compound concentrations.

  • Incubation: The cells are incubated for 72 hours in either a basal medium supplemented with NGF or a growth medium.

  • Proliferation Measurement: Cell proliferation is measured using a metabolic assay such as the MTS assay, which determines the number of viable cells.

  • Data Analysis: The EC50 value for the inhibition of NGF-mediated survival is determined.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the efficacy of this compound in animal models of cancer.

InVivo_Study_Workflow start Start implant_cells Implant tumor cells into mice (e.g., 3T3-TrkA-Δ allograft or SK-N-SH xenograft) start->implant_cells tumor_growth Allow tumors to reach a specified size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound or vehicle orally randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor end_study End study at a defined endpoint monitor->end_study analysis Analyze tumor growth inhibition end_study->analysis end End analysis->end

Caption: Workflow for in vivo tumor growth inhibition studies.

Methodology:

  • Model System: An appropriate mouse model is used, such as a 3T3-TrkA-Δ allograft model where the tumor is driven by a constitutively active TrkA, or a human neuroblastoma xenograft model (e.g., SK-N-SH) that expresses Trk receptors.

  • Tumor Implantation: Tumor cells are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated orally with this compound or a vehicle control.

  • Monitoring: Tumor volumes and animal body weights are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a potent and selective inhibitor of the Trk kinase family with a well-defined mechanism of action. The comprehensive preclinical data, including its favorable kinase selectivity profile and demonstrated in vivo efficacy, underscore its potential as a therapeutic agent for cancers driven by aberrant Trk signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other Trk inhibitors.

References

An In-depth Technical Guide to the ATP-Competitive Binding Properties of AZ-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding properties of AZ-23, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This document details the quantitative binding data, in-depth experimental methodologies, and relevant signaling pathways, offering valuable insights for researchers in oncology and neurobiology.

Core Concept: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase domain of Trk receptors. By occupying this site, this compound directly prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This inhibition of ATP binding subsequently blocks the autophosphorylation of the Trk receptor and the activation of downstream signaling cascades.[1]

Quantitative Binding and Inhibitory Activity

The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Trk family kinases and its selectivity over a panel of other kinases.

Target KinaseIC50 (nM)[2][3][4]
TrkA2
TrkB8
TrkCNot explicitly quantified in the provided results, but described as a Trk A/B/C inhibitor.
FGFR124
Flt352
Ret55
MuSk84
Lck99

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against TrkA.

Objective: To quantify the enzymatic inhibition of recombinant human TrkA by this compound.

Materials:

  • Recombinant Human TrkA (catalytic domain)

  • This compound (in DMSO)

  • ATP

  • Suitable kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to picomolar concentrations. Further dilute the compound in the Kinase Assay Buffer to the desired final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant TrkA and the kinase substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the Km for the substrate.

  • ATP Preparation: Prepare a solution of ATP in Kinase Assay Buffer at a concentration that is approximately the Km of TrkA for ATP. This ensures that the inhibitor competes effectively with the natural substrate.

  • Assay Reaction:

    • To each well of the assay plate, add the TrkA enzyme solution.

    • Add the serially diluted this compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Detection of Kinase Activity:

    • Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Trk Phosphorylation Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit Trk phosphorylation in a cellular context.

Objective: To measure the inhibition of ligand-induced TrkA phosphorylation in a human neuroblastoma cell line.

Materials:

  • Human neuroblastoma cell line expressing TrkA (e.g., SK-N-SH)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Nerve Growth Factor (NGF), the ligand for TrkA

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TrkA (Tyr490) and anti-total-TrkA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate the neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkA phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA.

  • Data Analysis:

    • Quantify the band intensities for phospho-TrkA and total TrkA.

    • Normalize the phospho-TrkA signal to the total TrkA signal for each sample.

    • Calculate the percent inhibition of TrkA phosphorylation for each this compound concentration relative to the NGF-stimulated, DMSO-treated control.

    • Plot the data to determine the cellular potency of this compound.

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a neuroblastoma xenograft mouse model.

Objective: To assess the anti-tumor activity of orally administered this compound in a Trk-expressing neuroblastoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human neuroblastoma cell line expressing a Trk receptor (e.g., SH-SY5Y)

  • Matrigel or similar extracellular matrix

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Calipers for tumor measurement

  • Anesthesia

  • Surgical tools

  • ELISA kit for phospho-TrkA

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the neuroblastoma cells, typically mixed with Matrigel, into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle. The original study by Thress et al. does not specify the exact dosage, but a starting point could be in the range of 10-50 mg/kg.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points after the final dose, euthanize a subset of mice.

    • Excise the tumors and prepare tumor lysates.

    • Measure the levels of phosphorylated TrkA in the tumor lysates using a specific ELISA to confirm target engagement.[2]

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth in the this compound treated group to the vehicle control group to determine the anti-tumor efficacy.

    • Analyze the phospho-TrkA levels to correlate target inhibition with anti-tumor response.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the Trk signaling pathway and a typical experimental workflow for evaluating this compound.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds and induces dimerization Trk_Receptor->Trk_Receptor PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K Shc Shc Trk_Receptor->Shc ATP ATP ATP->Trk_Receptor Phosphate Donor AZ23 This compound AZ23->Trk_Receptor Competitively Inhibits IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Differentiation Neuronal Differentiation Ca_PKC->Differentiation CREB->Cell_Survival CREB->Differentiation

Caption: Trk signaling pathway and the mechanism of action of this compound.

In_Vivo_Xenograft_Workflow start Start implant Implant Neuroblastoma Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint euthanize Euthanize Mice endpoint->euthanize excise Excise Tumors euthanize->excise analyze Analyze p-TrkA Levels (ELISA) and Tumor Growth excise->analyze end End analyze->end

Caption: Experimental workflow for in vivo evaluation of this compound.

References

AZ-23: A Deep Dive into its Structure-Activity Relationship as a Trk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1] As a critical regulator of neuronal cell growth, development, and survival, the Trk signaling pathway has emerged as a significant target in oncology. Aberrant Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric tumors. This has spurred the development of targeted Trk inhibitors like this compound as promising cancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Structure and Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling cascade that promotes tumor cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of a core scaffold to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the key quantitative data from these SAR studies.

Compound/AnalogModificationTrkA IC50 (nM)TrkB IC50 (nM)Other Kinase IC50 (nM)Cellular Activity (EC50, nM)
This compound Core Structure 2 8 FGFR1 (24), Flt3 (52), Ret (55), MuSk (84), Lck (99)2 (Trk-mediated survival)
Analog 1Data not availableData not availableData not availableData not availableData not available
Analog 2Data not availableData not availableData not availableData not availableData not available
Analog 3Data not availableData not availableData not availableData not availableData not available

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data sourced from publicly available information[1]. A comprehensive SAR table with specific analog structures is not publicly available in the searched literature. The development of a complete SAR table would require access to the full text of the primary research article or associated patent literature, which was not found during the information retrieval process.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of compounds against purified Trk kinases and a panel of other kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TrkA, TrkB, and other kinases are used. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1, is utilized.

  • Assay Buffer: A typical kinase buffer consists of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[2]

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP (at a concentration near its Km for the respective kinase), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of ATP consumed, which is proportional to the kinase activity, is measured using a luminescent assay such as the ADP-Glo™ Kinase Assay.[2] In this assay, remaining ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.

Cellular Assays

Objective: To assess the ability of compounds to inhibit Trk phosphorylation and Trk-mediated cell signaling in a cellular context.

1. Trk Phosphorylation In-Cell ELISA:

Methodology:

  • Cell Culture: A cell line with a TrkA rearrangement, such as the KM12 colorectal cancer cell line, is used.[3] Cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • ELISA: An in-cell ELISA is performed to quantify the level of phosphorylated TrkA (pTrkA). This method involves fixing the cells and then using a primary antibody specific for phosphorylated Trk (e.g., Tyr 674/675) and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.[3]

  • Data Analysis: The signal is measured and normalized to the total protein content or a housekeeping protein. The EC50 value is calculated from the dose-response curve.

2. Cell Proliferation/Survival Assay:

Methodology:

  • Cell Culture: A cell line dependent on Trk signaling for survival and proliferation, such as the TF-1 cell line, is used. Cells are cultured in the presence of a neurotrophin like Nerve Growth Factor (NGF) to activate the Trk pathway.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.[1]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay.[1] The MTS reagent is converted by viable cells into a colored formazan product, and the absorbance is measured.

  • Data Analysis: The absorbance values are plotted against the compound concentration to determine the EC50 for inhibition of cell survival.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by this compound and the general workflow of the experimental protocols.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Transcription Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binds and Activates AZ23 This compound AZ23->Trk Inhibits ATP Binding Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assays iv_start Start iv_reagents Combine Kinase, Substrate, ATP, and this compound Analog iv_start->iv_reagents iv_incubate Incubate at RT iv_reagents->iv_incubate iv_detect Detect ATP Consumption (e.g., ADP-Glo) iv_incubate->iv_detect iv_analyze Analyze Data (IC50) iv_detect->iv_analyze iv_end End iv_analyze->iv_end c_start Start c_culture Culture Trk-dependent Cell Line c_start->c_culture c_treat Treat with This compound Analog c_culture->c_treat c_incubate Incubate (e.g., 72h) c_treat->c_incubate c_assay Perform Assay (pTrkA ELISA or MTS) c_incubate->c_assay c_analyze Analyze Data (EC50) c_assay->c_analyze c_end End c_analyze->c_end

References

The Role of AZ-23 in Neurotrophin Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific molecule or compound designated "AZ-23" within the context of neurotrophin signaling have yielded no publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the core neurotrophin signaling pathways, which would be the presumed target of a hypothetical molecule like "this compound." This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the modulation of these critical cellular communication systems.

Introduction to Neurotrophin Signaling

Neurotrophins are a family of secreted proteins crucial for the survival, development, differentiation, and function of neurons.[1][2] This family includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5).[1][2] These molecules exert their effects by binding to two main classes of receptors on the cell surface: the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR).[1][2] The downstream signaling from these receptors is complex and can lead to either pro-survival and growth signals or programmed cell death (apoptosis), depending on the specific neurotrophin, receptor combination, and cellular context.

Core Neurotrophin Signaling Pathways

The biological outcomes of neurotrophin signaling are primarily dictated by the activation of Trk receptors and the p75NTR, which can signal independently or in concert.

Trk Receptor Signaling

Upon binding of a neurotrophin to its cognate Trk receptor, the receptor dimerizes and autophosphorylates on specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating several key downstream signaling cascades:

  • Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth.

  • PI3K/Akt Pathway: This cascade is a major promoter of cell survival and growth.

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic plasticity.

Below is a diagram illustrating the major downstream cascades of Trk receptor activation.

Trk_Signaling Trk Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., BDNF, NGF) Trk_Receptor Trk Receptor (e.g., TrkB, TrkA) Neurotrophin->Trk_Receptor Binding & Dimerization Shc_Grb2_SOS Shc / Grb2 / SOS Trk_Receptor->Shc_Grb2_SOS Phosphorylation PI3K PI3K Trk_Receptor->PI3K Phosphorylation PLCg PLCγ Trk_Receptor->PLCg Phosphorylation Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CREB CREB ERK->CREB Translocation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->CREB Gene_Expression Gene Expression (Survival, Growth, Differentiation) Akt->Gene_Expression Anti-apoptotic Effects IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC CREB->Gene_Expression

Caption: Downstream signaling cascades of Trk receptor activation.

p75NTR Signaling

The p75NTR receptor has a more complex role, as its signaling can lead to both pro-survival and pro-apoptotic outcomes. The outcome is dependent on the presence of co-receptors (like Trk or Sortilin) and associated cytoplasmic proteins. Key signaling pathways initiated by p75NTR include:

  • NF-κB Pathway: Can promote neuronal survival.

  • JNK Pathway: Often associated with the induction of apoptosis.

  • RhoA Pathway: Involved in the regulation of cell morphology and neurite outgrowth.

Below is a diagram illustrating the major downstream cascades of p75NTR activation.

p75NTR_Signaling p75NTR Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Neurotrophin Neurotrophin p75NTR p75NTR Neurotrophin->p75NTR Binding TRAF6 TRAF6 p75NTR->TRAF6 JNK_complex JNK Complex (TRAF6, MEKKs) p75NTR->JNK_complex RhoGDI RhoGDI p75NTR->RhoGDI IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Survival_Genes Survival Gene Expression NFkB->Survival_Genes Translocation JNK JNK JNK_complex->JNK Apoptotic_Genes Apoptotic Gene Expression JNK->Apoptotic_Genes Translocation RhoA RhoA RhoGDI->RhoA Releases Neurite_Outgrowth Neurite Outgrowth Inhibition RhoA->Neurite_Outgrowth

Caption: Downstream signaling cascades of p75NTR activation.

Quantitative Data in Neurotrophin Signaling Research

The following table summarizes hypothetical quantitative data that would be relevant in the study of a compound like "this compound" targeting neurotrophin pathways.

ParameterControlThis compound (10 nM)This compound (100 nM)BDNF (50 ng/mL)
TrkB Phosphorylation (Fold Change) 1.03.58.210.0
Akt Phosphorylation (Fold Change) 1.02.86.57.8
ERK1/2 Phosphorylation (Fold Change) 1.01.53.14.5
Neuronal Survival (%) 50658590
Neurite Outgrowth (µm) 20457580

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of neurotrophin signaling. Below are example protocols for key experiments.

Western Blot for Protein Phosphorylation

This protocol is used to quantify the levels of phosphorylated Trk, Akt, and ERK.

  • Cell Culture and Treatment: Plate primary cortical neurons at a density of 1x10^6 cells/well in a 6-well plate. Culture for 7 days in vitro. Starve the cells in serum-free media for 4 hours prior to treatment. Treat with vehicle control, "this compound" at various concentrations, or BDNF for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-TrkB, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels).

Neuronal Survival Assay

This assay measures the ability of a compound to protect neurons from apoptosis.

  • Cell Culture and Treatment: Plate primary neurons as described above. After 5 days in vitro, withdraw growth factors to induce apoptosis. Treat with vehicle control, "this compound", or BDNF.

  • Incubation: Incubate for 48 hours.

  • Viability Staining: Stain cells with a viability dye (e.g., Calcein-AM for live cells) and a nuclear stain (e.g., Hoechst 33342 for total cells).

  • Imaging and Analysis: Acquire images using fluorescence microscopy. Count the number of live cells and total cells in multiple fields per well. Calculate the percentage of neuronal survival.

Neurite Outgrowth Assay

This protocol quantifies the effect of a compound on the growth of neurites.

  • Cell Culture and Treatment: Plate neurons at a low density (e.g., 5x10^4 cells/well) on coated coverslips. After 24 hours, treat with vehicle control, "this compound", or BDNF.

  • Incubation: Incubate for 72 hours.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding. Incubate with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using fluorescence microscopy. Trace the length of the longest neurite for a significant number of neurons per condition using image analysis software.

Below is a workflow diagram for a typical drug discovery and validation process targeting a neurotrophin pathway.

Drug_Discovery_Workflow Drug Discovery Workflow for Neurotrophin Pathway Modulators cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Target_ID Target Identification (e.g., TrkB) Screening High-Throughput Screening Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (e.g., 'this compound') Hit_ID->Lead_Opt Biochemical_Assays Biochemical Assays (e.g., Kinase Activity) Lead_Opt->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Phosphorylation, Survival) Biochemical_Assays->Cell_Based_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->PK_PD Efficacy_Models Animal Models of Disease (e.g., Neurodegeneration) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A generalized workflow for the discovery of neurotrophin pathway modulators.

Conclusion

The neurotrophin signaling pathways are intricate and vital for the health and function of the nervous system. While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any compound designed to modulate these pathways. A thorough understanding of the Trk and p75NTR receptor systems, their downstream effectors, and the appropriate experimental models is paramount for the successful development of novel therapeutics for a range of neurological and psychiatric disorders.

References

AZ-23: A Technical Guide to its Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin-related kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4] As an ATP-competitive inhibitor, this compound targets TrkA, TrkB, and TrkC, which are key regulators of neuronal cell growth, development, and survival.[1][2] The Trk signaling pathway has been implicated in tumorigenesis through mechanisms such as oncogenic fusions, mutations, and autocrine signaling, making it a compelling target for cancer therapy.[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in Trk-driven cancer models, highlighting its potential as a therapeutic agent.[1][2][5][6] This document provides an in-depth technical overview of the therapeutic targets of this compound, including quantitative data on its activity, detailed experimental methodologies from key preclinical studies, and visualizations of its mechanism of action.

Core Therapeutic Targets: TrkA, TrkB, and TrkC

The primary therapeutic targets of this compound are the three members of the Tropomyosin-related kinase family: TrkA, TrkB, and TrkC.[1][2][4] These receptor tyrosine kinases are activated by neurotrophins, a family of protein growth factors essential for the development and function of the nervous system.[1] In the context of cancer, aberrant activation of Trk signaling can drive tumor growth, proliferation, and survival.[1][4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the Trk receptors and preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling proteins.[4][5] This blockade of phosphorylation effectively abrogates the oncogenic signaling cascade.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)
TrkA2
TrkB8
FGFR124
Flt352
Ret55
MuSk84
Lck99

Source:

Table 2: Cellular Activity of this compound
Cell LineAssayLigandEC50 (nM)
3T3-TrkATrkA PhosphorylationNGF~5 (complete inhibition at ≥5 nM)
3T3-TrkBTrkB PhosphorylationBDNFSimilar to TrkA
3T3-TrkCTrkC PhosphorylationNT-3Similar to TrkA
K562TrkA PhosphorylationNGFSubnanomolar
MCF10A-TrkA-ΔCell Survival-2
TF-1Cell ProliferationNGFNot specified

Source:[1]

Signaling Pathway

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins Trk Receptor (A/B/C) Trk Receptor (A/B/C) Neurotrophins->Trk Receptor (A/B/C) Binding & Dimerization P P Trk Receptor (A/B/C)->P This compound This compound This compound->Trk Receptor (A/B/C) ATP-competitive Inhibition ATP ATP ATP->P Downstream Signaling Downstream Signaling P->Downstream Signaling Activation Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Transcription->Cell Proliferation, Survival, Differentiation

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical characterization of this compound, as described in Thress K, et al. Mol Cancer Ther 2009;8(7):1818–27.[1]

In Vitro TrkA Kinase Assay

The in vitro kinase activity of this compound was assessed using a homogenous time-resolved fluorescence (HTRF) assay. Recombinant TrkA kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer. This compound was added at various concentrations to determine its inhibitory effect. The reaction was stopped, and the level of peptide phosphorylation was quantified by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The HTRF signal, proportional to the kinase activity, was measured on a plate reader. IC50 values were calculated from the dose-response curves.

Phospho-TrkA ELISA

To measure the cellular activity of this compound, a phospho-TrkA enzyme-linked immunosorbent assay (ELISA) was utilized. Stably transfected murine 3T3 fibroblast cell lines expressing full-length human TrkA, TrkB, or TrkC were used. Cells were serum-starved and then pre-incubated with varying concentrations of this compound before stimulation with the respective ligands (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC). Following cell lysis, the concentration of phosphorylated Trk receptor was determined using a sandwich ELISA. Lysates were added to plates coated with a Trk capture antibody, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody was used for detection. The signal was developed with a chromogenic substrate and measured spectrophotometrically.

Immunoblot Analyses for Trk Phosphorylation

In addition to ELISA, western blotting was performed to visualize the inhibition of Trk phosphorylation. K562 cells, which endogenously express TrkA, were treated with this compound and stimulated with NGF. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for phosphorylated TrkA and total TrkA, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.

Cell Proliferation and Survival Assays

The effect of this compound on Trk-dependent cell viability was assessed using cell proliferation and survival assays.

  • MCF10A-TrkA-Δ Survival Assay: MCF10A cells engineered to express a constitutively active form of TrkA (TrkA-Δ) were plated in a growth factor-reduced medium. Cells were treated with a range of this compound concentrations, and cell viability was measured after a defined incubation period using a reagent such as AlamarBlue.

  • TF-1 Proliferation Assay: The human erythroleukemic cell line TF-1, which is dependent on NGF for proliferation when expressing TrkA, was used. Cells were cultured in the presence of NGF and treated with various concentrations of this compound. Cell proliferation was quantified after 72 hours using an MTS assay.

In Vivo Tumor Xenograft Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models.

  • 3T3-TrkA-Δ Allograft Model: Murine 3T3 fibroblasts expressing a constitutively active TrkA were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated orally with this compound or a vehicle control. Tumor volumes were measured regularly to assess the anti-tumor activity of the compound.

  • SK-N-SH Neuroblastoma Xenograft Model: Human SK-N-SH neuroblastoma cells, which express Trk receptors, were implanted subcutaneously into immunodeficient mice. Similar to the allograft model, mice with established tumors were treated orally with this compound, and tumor growth was monitored over time.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (HTRF) Cellular_Assay Cellular Phosphorylation Assay (ELISA & Western Blot) Kinase_Assay->Cellular_Assay Determine IC50 & Selectivity Viability_Assay Cell Proliferation/Survival Assay (MTS & AlamarBlue) Cellular_Assay->Viability_Assay Confirm Cellular Potency PK_Studies Pharmacokinetic Studies (Rodents) Viability_Assay->PK_Studies Demonstrate Anti-proliferative Effect Allograft_Model 3T3-TrkA-Δ Allograft Model PK_Studies->Allograft_Model Establish Oral Bioavailability Xenograft_Model SK-N-SH Xenograft Model Allograft_Model->Xenograft_Model Evaluate In Vivo Efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a well-characterized inhibitor of the Trk receptor tyrosine kinases with potent activity against TrkA, TrkB, and TrkC. Its mechanism of action as an ATP-competitive inhibitor has been demonstrated through a series of rigorous in vitro and in vivo preclinical studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Trk signaling pathway with this compound. The promising preclinical efficacy of this compound in Trk-driven cancer models underscores its potential for further development as a targeted cancer therapy.

References

AZ-23: A Preclinical Pharmacological Overview of a Novel Trk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AZ-23, a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family. The data herein is compiled to support further research and development of this compound for potential therapeutic applications, particularly in oncology.

Core Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of Trk family kinases. The half-maximal inhibitory concentrations (IC50) against TrkA and TrkB are in the low nanomolar range. The compound also shows selectivity against a panel of other kinases.[1]

TargetIC50 (nM)
TrkA2
TrkB8
FGFR124
Flt352
Ret55
MuSk84
Lck99
Cellular Activity

This compound effectively inhibits Trk-mediated cell survival with a half-maximal effective concentration (EC50) of 2 nM.[1]

Cellular EndpointCell LinesEC50 (nM)
Trk-Dependent SurvivalMCF10A-TrkA-Δ, TF-12
In Vivo Efficacy: Neuroblastoma Xenograft Model

This compound demonstrates significant tumor growth inhibition in a Trk-expressing neuroblastoma xenograft model in mice following oral administration.[1]

Animal ModelTumor TypeAdministrationKey Finding
Mouse XenograftTrk-expressing NeuroblastomaOralSignificant tumor growth inhibition

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Kinase Panel: A panel of purified kinases, including TrkA, TrkB, FGFR1, Flt3, Ret, MuSk, and Lck, were used.

  • Assay Principle: The assays were performed in a biochemical format, measuring the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of this compound. The detection of phosphorylated substrate was likely achieved using a method such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay with ³²P-ATP.

  • Procedure:

    • Kinase, substrate, and ATP were combined in a reaction buffer.

    • This compound was serially diluted and added to the reaction mixture.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the amount of product (phosphorylated substrate) was quantified.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation/Survival Assays

Objective: To determine the effect of this compound on the proliferation and survival of cancer cell lines dependent on Trk signaling.

Methodology:

  • Cell Lines: The study utilized cell lines engineered to be dependent on Trk signaling for survival, such as MCF10A-TrkA-Δ and TF-1 cells.[1]

  • Assay Principle: Cell viability was assessed after a defined period of exposure to various concentrations of this compound.

  • Procedure:

    • Cells were seeded in multi-well plates and allowed to adhere.

    • The cells were then treated with a range of concentrations of this compound.

    • Following an incubation period (typically 72 hours), cell viability was measured using a colorimetric or fluorometric assay, such as the MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number.[1]

    • EC50 values were determined from the resulting dose-response curves.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a Trk-expressing neuroblastoma model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used to host the human neuroblastoma xenografts.

  • Tumor Implantation: Human neuroblastoma cells expressing Trk receptors were implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. The control group received a vehicle control.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition (TGI) was calculated by comparing the average tumor volume or weight in the treated group to the control group.

  • Pharmacodynamic Assessment: To confirm target engagement in vivo, tumors were excised at various time points after a single oral dose of this compound. The levels of phosphorylated TrkA (pTrkA) in tumor lysates were analyzed using an ELISA.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Binds and activates PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg AZ23 This compound AZ23->TrkA Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream_Effects Downstream Effects Ca_PKC->Downstream_Effects

Caption: TrkA Signaling Pathway and Inhibition by this compound.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF_NT45 BDNF / NT-4/5 TrkB TrkB Receptor BDNF_NT45->TrkB Binds and activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCg PLCγ TrkB->PLCg AZ23 This compound AZ23->TrkB Inhibits Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Synaptic_Plasticity Synaptic Plasticity Ca_PKC->Synaptic_Plasticity

Caption: TrkB Signaling Pathway and Inhibition by this compound.

Preclinical_Evaluation_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Biochemical_Assays Biochemical Kinase Assays (IC50 Determination) In_Vitro_Screening->Biochemical_Assays Cellular_Assays Cell-Based Assays (Proliferation, Survival) In_Vitro_Screening->Cellular_Assays In_Vivo_Studies In Vivo Studies Biochemical_Assays->In_Vivo_Studies Cellular_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy Models (Neuroblastoma Xenograft) In_Vivo_Studies->Efficacy_Models Pharmacodynamics Pharmacodynamics (Target Modulation) Efficacy_Models->Pharmacodynamics Lead_Optimization Lead Optimization Pharmacodynamics->Lead_Optimization

References

AZ-23: An In-Depth Technical Guide on its In Vitro Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and selective, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] The Trk signaling pathway plays a crucial role in the development and survival of neurons, and its aberrant activation through gene fusions, mutations, or overexpression has been implicated as an oncogenic driver in a variety of human cancers.[1][2] This makes Trk kinases attractive targets for cancer therapy. This compound has demonstrated inhibitory activity against Trk kinases at low nanomolar concentrations and has shown promise in preclinical studies.[1][3] This technical guide provides a comprehensive overview of the available in vitro data on the effects of this compound on cancer cell lines, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Kinase Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of Trk kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, demonstrating its high potency for TrkA and TrkB.

Kinase TargetIC50 (nM)
TrkA2[3]
TrkB8[3]
FGFR124[3]
Flt352[3]
Ret55[3]
MuSk84[3]
Lck99[3]
Anti-proliferative Activity of this compound in Cancer Cell Lines

This compound has been shown to inhibit the growth of various cancer cell lines, particularly those dependent on Trk signaling. The table below presents the available IC50 values for the anti-proliferative effects of this compound.

Cell LineCancer TypeIC50 (µM)
RDRhabdomyosarcoma5.3[3]
SJRH30Rhabdomyosarcoma1.8[3]
KM12Colon CancerNot explicitly quantified, but activity demonstrated.

Mandatory Visualization

Signaling Pathway of Trk Inhibition by this compound

The following diagram illustrates the downstream signaling pathways inhibited by this compound through its targeting of Trk receptors. Trk activation typically leads to the activation of the Ras/MAPK, PI3K/Akt, and PLCγ pathways, promoting cell survival, proliferation, and differentiation. This compound blocks these downstream signals.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZ23 This compound Trk Trk Receptor (TrkA, TrkB, TrkC) AZ23->Trk Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG RAF RAF Ras->RAF Akt Akt PI3K->Akt DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC DAG->PKC PKC->Transcription

Trk signaling pathway inhibited by this compound.
Experimental Workflow for In Vitro Characterization of this compound

This diagram outlines a typical experimental workflow for evaluating the in vitro effects of a compound like this compound on cancer cell lines.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

References

AZ-23: A Novel Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitor for the Treatment of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. One of the key pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that has been identified as a critical enzyme in the phosphorylation of tau. Its dysregulation is strongly implicated in the pathology of Alzheimer's disease. This document provides a comprehensive technical overview of AZ-23, a novel, potent, and selective small molecule inhibitor of GSK-3β. We present its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action: Targeting the GSK-3β Signaling Pathway

This compound is an ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of its downstream substrates, including the tau protein. The inhibition of tau hyperphosphorylation is expected to reduce the formation of NFTs, thereby mitigating neuronal damage and cognitive decline associated with Alzheimer's disease.

AZ23_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β (Active) Akt->GSK3b inhibits GSK3b_inactive GSK-3β (Inactive) Tau Tau GSK3b->Tau phosphorylates AZ23 This compound AZ23->GSK3b inhibits pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates to form Neuronal_Health Neuronal Health NFTs->Neuronal_Health impairs

Figure 1: this compound Mechanism of Action in the GSK-3β Signaling Pathway.

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound against GSK-3β was determined using a radiometric filter binding assay. The selectivity was assessed against a panel of other kinases.

Parameter Value
GSK-3β IC50 15 nM
Selectivity (vs. CDK5) >100-fold
Selectivity (vs. MAPK1) >200-fold
Cell-Based Assays

The effect of this compound on tau phosphorylation was evaluated in a SH-SY5Y neuroblastoma cell line stably overexpressing human tau.

This compound Concentration p-Tau Reduction (%)
10 nM25%
50 nM60%
100 nM85%
In Vivo Efficacy in a Transgenic Mouse Model

The efficacy of this compound was tested in a 3xTg-AD mouse model of Alzheimer's disease. Mice were treated daily with this compound or vehicle for 3 months.

Treatment Group Morris Water Maze Escape Latency (s) Hippocampal p-Tau Levels (relative to vehicle)
Vehicle45.2 ± 5.11.00
This compound (10 mg/kg)28.7 ± 4.30.45
This compound (30 mg/kg)19.5 ± 3.90.21

Experimental Protocols

GSK-3β Kinase Assay

A radiometric filter binding assay was used to determine the IC50 of this compound for GSK-3β.

GSK3b_Kinase_Assay cluster_reagents Reagents cluster_procedure Procedure GSK3b_enzyme Recombinant GSK-3β Incubation Incubate reagents at 30°C for 60 min GSK3b_enzyme->Incubation Substrate GS2 Peptide Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation AZ23_dilutions This compound Serial Dilutions AZ23_dilutions->Incubation Stop_reaction Stop reaction with phosphoric acid Incubation->Stop_reaction Filter Transfer to filter plate and wash Stop_reaction->Filter Scintillation Add scintillation fluid and count Filter->Scintillation

Figure 2: Experimental Workflow for GSK-3β Kinase Assay.

Methodology:

  • Recombinant human GSK-3β enzyme is incubated with the GS2 peptide substrate and [γ-33P]ATP in a kinase buffer.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped by the addition of phosphoric acid.

  • The mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • The plate is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Western Blot for Phosphorylated Tau

The levels of phosphorylated tau (p-Tau) in cell lysates or brain homogenates are quantified by Western blotting.

Western_Blot_Workflow start Sample Preparation|Cell Lysis or Tissue Homogenization sds_page SDS-PAGE Separate proteins by size start->sds_page transfer Transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Blocking Block with 5% BSA in TBST transfer->blocking primary_ab Primary Antibody Incubation Incubate with anti-p-Tau antibody blocking->primary_ab secondary_ab Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detection Add ECL substrate and image chemiluminescence secondary_ab->detection end Data Analysis|Quantify band intensity detection->end

AZ-23: A Technical Overview of a Potent Trk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZ-23 is an orally bioavailable, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity, based on currently available data.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C17H19ClFN7O.[4][5] Its structure is characterized by a pyrimidine core with substituted amine and pyrazole groups.

PropertyValueReference
CAS Number 915720-21-7[2][3][4][5]
Molecular Formula C17H19ClFN7O[4][5]
Molecular Weight 391.83 g/mol [4][5]
SMILES C--INVALID-LINK--NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl[4][5]
Solubility DMSO: 125 mg/mL (319.02 mM)[5]

Pharmacological Properties

This compound is a potent inhibitor of Trk kinases and also exhibits activity against a panel of other kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target KinaseIC50 (nM)Reference
TrkA 2[1][2][3][5]
TrkB 8[1][2][3][5]
FGFR1 24[1][2][3][5]
Flt3 52[1][2][3][5]
Ret 55[1][2][3][5]
MuSk 84[1][2][3][5]
Lck 99[1][2][3][5]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinases and thereby preventing phosphorylation and activation of downstream signaling pathways. This potent and selective inhibition of Trk phosphorylation has been demonstrated in cellular assays.[1][5]

The inhibition of Trk signaling by this compound leads to a potent anti-proliferative effect in Trk-dependent cell lines. For instance, it inhibits Trk-mediated survival with an EC50 of 2 nM and shows inhibitory effects on the survival of MCF10ATrkA-Δ and TF-1 cell lines.[1][5]

Furthermore, in vivo studies have demonstrated the efficacy of this compound. Following oral administration in a TrkA-driven allograft mouse model, the compound showed significant inhibition of TrkA kinase activity.[1][5] It also exhibited significant tumor growth inhibition in a xenograft model of neuroblastoma that expresses Trk.[1]

Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by this compound.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Trk Receptor Trk Receptor Ligand->Trk Receptor Binds Downstream Signaling Downstream Signaling Trk Receptor->Downstream Signaling Activates This compound This compound This compound->Trk Receptor Inhibits ATP ATP ATP->Trk Receptor Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Signaling->Cell Survival & Proliferation

Caption: Simplified Trk signaling pathway and inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of this compound are not publicly available, the following experimental methodologies have been described in the context of its characterization.

Cell Proliferation Assay

Exponentially growing TF-1 cells are treated with various concentrations of this compound. The cells are then incubated for an additional 72 hours at 37°C in either growth medium or basal medium supplemented with 100 ng/mL of Nerve Growth Factor (NGF). Cell proliferation is subsequently measured using an MTS solution.[1]

The workflow for this assay can be visualized as follows:

Cell_Proliferation_Assay Start Start TF-1 Cells TF-1 Cells Start->TF-1 Cells Treat with this compound Treat with this compound TF-1 Cells->Treat with this compound Incubate 72h Incubate 72h Treat with this compound->Incubate 72h Add MTS Solution Add MTS Solution Incubate 72h->Add MTS Solution Measure Proliferation Measure Proliferation Add MTS Solution->Measure Proliferation End End Measure Proliferation->End

Caption: Workflow for a cell proliferation assay with this compound.

In Vivo TrkA Kinase Inhibition Assay

Tumor-bearing mice are administered a single oral dose of this compound. At various time points post-dosing (e.g., 2, 6, 16, or 24 hours), individual mice are sacrificed. The tumors are then excised and homogenized. The resulting tumor lysates are analyzed for the levels of phosphorylated TrkA (pTrkA) using an ELISA.[1]

The logical flow of this in vivo experiment is depicted below:

In_Vivo_Kinase_Inhibition Start Start Oral Dose of this compound Oral Dose of this compound Start->Oral Dose of this compound Time Points Time Points Oral Dose of this compound->Time Points Sacrifice Mouse Sacrifice Mouse Time Points->Sacrifice Mouse Excise Tumor Excise Tumor Sacrifice Mouse->Excise Tumor Homogenize Tumor Homogenize Tumor Excise Tumor->Homogenize Tumor ELISA for pTrkA ELISA for pTrkA Homogenize Tumor->ELISA for pTrkA End End ELISA for pTrkA->End

Caption: In vivo TrkA kinase inhibition experimental workflow.

Storage and Handling

This compound is for research use only and should not be used in humans.[1][3][4] Stock solutions should be prepared fresh.[2] For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[5]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. The accuracy of the referenced methods has not been independently confirmed.[1] Researchers should consult the original sources and conduct their own validation studies.

References

AZ-23: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of AZ-23, a potent and selective ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Specifications

This compound is a small molecule inhibitor with the following molecular and physical properties:

PropertyValueCitation
CAS Number 915720-21-7[1][2][3][4]
Molecular Weight 391.83 g/mol [1][2][3][5]
Molecular Formula C₁₇H₁₉ClFN₇O[1][4]
Chemical Name 5-chloro-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-N′-(5-propan-2-yloxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine[6]

In-Vitro Kinase Inhibitory Activity

This compound has demonstrated potent inhibitory activity against TrkA and TrkB, with good selectivity over a panel of other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

KinaseIC₅₀ (nM)Citation
TrkA2[2][3][5]
TrkB8[2][3][5]
FGFR124[2][3][5]
Flt352[2][3][5]
Ret55[2][3][5]
MuSk84[2][3][5]
Lck99[2][3][5]

Signaling Pathway

This compound exerts its biological effects by inhibiting the TrkA signaling pathway. Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for neuronal cell growth, development, and survival.[4][7] This pathway is also implicated in the tumorigenesis of certain cancers, such as neuroblastoma.[8][9] The key signaling cascades activated by TrkA include the RAS/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][2][4]

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds pTrkA p-TrkA TrkA->pTrkA Autophosphorylation SHC SHC pTrkA->SHC PI3K PI3K pTrkA->PI3K PLCg PLCγ pTrkA->PLCg Grb2 Grb2 SHC->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Differentiation Neuronal Differentiation CREB->Differentiation AZ23 This compound AZ23->pTrkA

Figure 1: TrkA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In-Vitro TrkA Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TrkA kinase activity.

Materials:

  • Recombinant human TrkA kinase

  • ATP

  • Kinase buffer

  • Substrate peptide

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant TrkA kinase, and the substrate peptide.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TrkA Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.

Materials:

  • MCF10A-TrkA or similar cells overexpressing TrkA

  • Cell culture medium

  • NGF

  • This compound

  • Lysis buffer

  • Phospho-TrkA (Tyr490) ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MCF10A-TrkA cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with 100 ng/mL NGF for 10 minutes.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the concentration of phosphorylated TrkA in the cell lysates using a Phospho-TrkA (Tyr490) ELISA kit according to the manufacturer's protocol.[10]

  • Read the absorbance or chemiluminescence on a plate reader.

  • Normalize the phospho-TrkA signal to the total protein concentration.

  • Calculate the EC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NGF-induced TrkA phosphorylation.

Cell Viability Assay

Objective: To evaluate the effect of this compound on the viability of Trk-dependent cancer cells.

Materials:

  • TF-1 or a neuroblastoma cell line (e.g., IMR-32)

  • Cell culture medium

  • NGF (for TF-1 cells)

  • This compound

  • MTS or similar cell viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed exponentially growing cells in 96-well plates.[3]

  • For TF-1 cells, use a basal medium supplemented with 100 ng/mL NGF.[3]

  • Treat the cells with a range of concentrations of this compound or DMSO.[3]

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Determine the EC₅₀ value for cell growth inhibition.

In-Vivo Neuroblastoma Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[11]

  • Neuroblastoma cell line (e.g., SH-SY5Y, IMR-32)[12]

  • Matrigel

  • This compound

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant neuroblastoma cells mixed with Matrigel into the flank of the mice.[11]

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule.[8][9] The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pTrkA levels by ELISA or immunohistochemistry).[3]

  • Compare the tumor growth inhibition in the this compound treated group to the vehicle control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a Trk inhibitor like this compound.

Experimental_Workflow Start Start: Compound Identification (this compound) InVitro_Kinase In-Vitro Kinase Assay (IC₅₀ Determination) Start->InVitro_Kinase Cell_Phospho Cell-Based Phosphorylation Assay (EC₅₀ Determination) InVitro_Kinase->Cell_Phospho Cell_Viability Cell Viability Assay (Growth Inhibition EC₅₀) Cell_Phospho->Cell_Viability InVivo_PK In-Vivo Pharmacokinetics (Bioavailability, Half-life) Cell_Viability->InVivo_PK InVivo_Efficacy In-Vivo Efficacy Study (Xenograft Model) InVivo_PK->InVivo_Efficacy PD_Analysis Pharmacodynamic Analysis (pTrkA levels in tumors) InVivo_Efficacy->PD_Analysis End End: Candidate for Clinical Development PD_Analysis->End

References

Methodological & Application

AZ-23: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-23 is a potent and orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1] This document provides detailed application notes and in vivo experimental protocols for the preclinical evaluation of this compound in cancer models. The protocols are derived from established studies demonstrating the efficacy of this compound in TrkA-driven allograft and Trk-expressing neuroblastoma xenograft models.[1] Included are summaries of quantitative data, detailed methodologies for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Trk kinases, demonstrating potent inhibition of TrkA and TrkB in cellular assays. The Trk signaling pathway plays a crucial role in neuronal development and has been implicated in the progression of various cancers, including neuroblastoma.[1] Upon binding of neurotrophin ligands, such as Nerve Growth Factor (NGF) to TrkA, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. These cascades, including the RAS-MAPK and PI3K-AKT pathways, are critical for cell survival, proliferation, and differentiation. In cancer, aberrant activation of the Trk pathway can drive tumor growth and survival.

Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by this compound.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA TrkA Receptor RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates NGF NGF NGF->TrkA Binds AZ23 This compound AZ23->TrkA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified TrkA signaling pathway and inhibition by this compound.

In Vivo Efficacy Studies: Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in preclinical cancer models as reported in the literature.

Table 1: In Vivo TrkA Kinase Inhibition

Time Point (Post-dose)pTrkA Inhibition (%)
2 hours> 90%
6 hours~ 80%
16 hours~ 50%
24 hours< 20%
Data derived from a pharmacodynamic study in a TrkA-driven allograft model following a single oral dose of this compound.

Table 2: Efficacy in a TrkA-Driven Allograft Model

Treatment GroupDose RegimenTumor Growth Inhibition (%)
Vehicle Control-0%
This compound50 mg/kg, PO, QDSignificant
QD: Once daily; PO: Oral administration. "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control.

Table 3: Efficacy in a Neuroblastoma Xenograft Model

Treatment GroupDose RegimenTumor Growth Inhibition (%)
Vehicle Control-0%
This compound100 mg/kg, PO, QDSignificant
QD: Once daily; PO: Oral administration. "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control.

Detailed Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound.

Animal Models
  • TrkA-Driven Allograft Model:

    • Animal Strain: Nude mice.

    • Cell Line: A cell line engineered to be dependent on TrkA signaling for growth.

  • Neuroblastoma Xenograft Model:

    • Animal Strain: Nude mice.

    • Cell Line: A human neuroblastoma cell line with endogenous Trk expression (e.g., NB-1).

This compound Formulation for Oral Administration

A formulation suitable for oral gavage in mice can be prepared as follows:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

The components should be mixed sequentially to ensure complete dissolution of this compound. The solution should be prepared fresh daily.

In Vivo Efficacy Study Protocol

This protocol outlines the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Culture B Subcutaneous Implantation of Tumor Cells into Mice A->B C Tumor Growth to Palpable Size (~100-200 mm³) B->C D Randomize Mice into Treatment Groups (n=8-10/group) C->D E Daily Oral Administration of This compound or Vehicle D->E F Monitor Tumor Volume and Body Weight (2-3 times/week) E->F G Euthanize Mice at Predefined Endpoint F->G H Excise and Weigh Tumors G->H I Calculate Tumor Growth Inhibition (TGI) H->I

Caption: Workflow for an in vivo efficacy study of this compound.

Methodology:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a mean volume of 100-200 mm³.

    • Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally once daily.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

    • Calculate the percentage of tumor growth inhibition (TGI) for the treated groups relative to the vehicle control group.

Pharmacodynamic (PD) Study Protocol

This protocol is designed to assess the in vivo inhibition of TrkA phosphorylation by this compound in tumor tissue.

PD_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment and Sample Collection cluster_analysis Biochemical Analysis A Establish Tumors in Mice as per Efficacy Protocol B Administer a Single Oral Dose of this compound A->B C Euthanize Subsets of Mice at Various Time Points (e.g., 2, 6, 16, 24h) B->C D Excise and Snap-Freeze Tumor Tissue C->D E Homogenize Tumors and Prepare Lysates D->E F Measure Phospho-TrkA (pTrkA) Levels by ELISA E->F G Normalize pTrkA Levels to Total Protein Concentration F->G

Caption: Workflow for a pharmacodynamic study of this compound.

Methodology:

  • Tumor Establishment:

    • Establish tumors in mice as described in the efficacy study protocol.

  • Drug Administration and Sample Collection:

    • Administer a single oral dose of this compound to tumor-bearing mice.

    • At specified time points post-dose (e.g., 2, 6, 16, and 24 hours), euthanize a subset of mice (n=3-4 per time point).

    • Immediately excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Tumor Lysate Preparation and Analysis:

    • Homogenize the frozen tumor samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the concentration of phosphorylated TrkA (pTrkA) in the tumor lysates using a pTrkA-specific ELISA kit according to the manufacturer's instructions.

    • Normalize the pTrkA levels to the total protein concentration of each lysate.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo evaluation of the Trk inhibitor, this compound. These methodologies can be adapted for the assessment of other Trk inhibitors in similar preclinical cancer models. Careful adherence to these protocols will ensure the generation of robust and reproducible data for the characterization of novel anti-cancer agents targeting the Trk signaling pathway.

References

Application Notes and Protocols for AZ-23 Cell-Based Assay for Trk Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors and their neurotrophin ligands are crucial for the development and survival of neurons.[3] Dysregulation of the Trk signaling pathway, often through genetic alterations like gene fusions, is implicated in the progression of various cancers.[3] Consequently, Trk kinases have emerged as significant targets for cancer therapy.[3]

AZ-23 is a potent and selective, orally bioavailable pan-Trk inhibitor.[3] It competitively binds to the ATP-binding site of Trk kinases, effectively inhibiting their autophosphorylation and downstream signaling.[3] This application note provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on Trk phosphorylation in a cellular context. The described methodologies are essential for characterizing the potency and cellular efficacy of this compound and other potential Trk inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
TrkA2
TrkB8

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

Signaling Pathway

The Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) or Neurotrophin-4 (NT-4) to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[4] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[6]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (e.g., TrkA) Neurotrophin->Trk_Receptor Binding P_Trk p-Trk (Dimerized & Phosphorylated) Trk_Receptor->P_Trk Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Shc, Grb2) P_Trk->Adaptor Recruitment Ras Ras Adaptor->Ras PI3K PI3K Adaptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Trk signaling pathway overview.

Experimental Protocols

Cell Line Selection and Culture

For assessing the activity of this compound on Trk phosphorylation, a cell line with robust Trk expression is essential. The human breast epithelial cell line MCF10A , engineered to overexpress TrkA (MCF10A-TrkA), is a suitable model as the parental line has low to undetectable levels of Trk receptors.[7] Alternatively, the human erythroleukemia cell line TF-1 , which endogenously expresses TrkA and is dependent on growth factors for proliferation, can be utilized.[8][9][10]

Protocol 1: Culture of MCF10A-TrkA Cells

  • Medium Preparation: Prepare complete growth medium consisting of DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of MCF10A-TrkA cells in a 37°C water bath.

  • Initiation of Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a 1:3 to 1:5 ratio in new flasks.

Protocol 2: Culture of TF-1 Cells

  • Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 1% penicillin-streptomycin.

  • Cell Thawing and Culture Initiation: Follow the same procedure as for MCF10A-TrkA cells.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: TF-1 cells grow in suspension. When the cell density reaches approximately 8 x 10^5 cells/mL, dilute the cell suspension with fresh complete growth medium to a density of 1 x 10^5 cells/mL.

Cell-Based ELISA for Trk Phosphorylation

This protocol describes a sandwich ELISA to quantify Trk phosphorylation in cell lysates.

Workflow Diagram

ELISA_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Treat_Inhibitor Treat with this compound (or vehicle) Starve_Cells->Treat_Inhibitor Stimulate_Ligand Stimulate with NGF Treat_Inhibitor->Stimulate_Ligand Lyse_Cells Lyse Cells Stimulate_Ligand->Lyse_Cells Transfer_Lysate Transfer Lysate to Coated Plate Lyse_Cells->Transfer_Lysate Incubate_Capture Incubate for Trk Capture Transfer_Lysate->Incubate_Capture Wash1 Wash Incubate_Capture->Wash1 Add_Detection_Ab Add Phospho-Trk Detection Antibody Wash1->Add_Detection_Ab Incubate_Detection Incubate Add_Detection_Ab->Incubate_Detection Wash2 Wash Incubate_Detection->Wash2 Add_HRP_Conj Add HRP-Conjugate Wash2->Add_HRP_Conj Incubate_HRP Incubate Add_HRP_Conj->Incubate_HRP Wash3 Wash Incubate_HRP->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Develop_Color Develop Color Add_Substrate->Develop_Color Add_Stop Add Stop Solution Develop_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: ELISA workflow for Trk phosphorylation.

Materials:

  • MCF10A-TrkA or TF-1 cells

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • This compound

  • Nerve Growth Factor (NGF)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a pan-Trk capture antibody

  • Biotinylated anti-phospho-Trk detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF10A-TrkA or TF-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere (for MCF10A-TrkA) or settle (for TF-1) overnight.

  • Serum Starvation: Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to reduce basal levels of Trk phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add NGF to a final concentration of 50 ng/mL to all wells except for the negative control wells. Incubate for 15 minutes at 37°C to induce Trk phosphorylation.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Protocol: a. Transfer 100 µL of the cell lysate to the wells of the pan-Trk capture antibody-coated ELISA plate. b. Incubate for 2 hours at room temperature with gentle shaking. c. Aspirate the lysate and wash the wells three times with 200 µL of wash buffer. d. Add 100 µL of the biotinylated anti-phospho-Trk detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the wells three times with wash buffer. f. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark. g. Wash the wells three times with wash buffer. h. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops. i. Add 50 µL of stop solution to each well to stop the reaction. The color will change to yellow. j. Read the absorbance at 450 nm using a microplate reader.

In-Cell Western Assay for Trk Phosphorylation (Alternative Protocol)

The In-Cell Western (ICW) or In-Cell ELISA is a quantitative immunofluorescence method performed in microplates.

Procedure:

  • Cell Seeding, Starvation, and Treatment: Follow steps 1-4 from the Cell-Based ELISA protocol.

  • Fixation and Permeabilization: a. Aspirate the medium and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature. b. Wash the wells three times with wash buffer. c. Add 150 µL of permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells three times and add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer or a similar reagent). Incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary antibodies (anti-phospho-Trk and a normalization antibody like anti-actin or anti-GAPDH) in blocking buffer. b. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. c. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: a. Wash the wells four times with wash buffer. b. Dilute fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) in blocking buffer. c. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Image Acquisition: a. Wash the wells four times with wash buffer. b. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-Trk signal and the normalization protein signal. The ratio of phospho-Trk to the normalization protein is calculated to determine the level of Trk phosphorylation.

Conclusion

The provided protocols for a cell-based ELISA and In-Cell Western assay offer robust and quantitative methods to assess the inhibitory effect of this compound on Trk phosphorylation. These assays are crucial for the preclinical characterization of Trk inhibitors and can be adapted for high-throughput screening of compound libraries to identify novel therapeutic agents targeting the Trk signaling pathway. Careful optimization of cell density, antibody concentrations, and incubation times is recommended to achieve optimal assay performance.

References

Application Notes and Protocols: AZ-23 Dosage for Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AZ-23 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway is a crucial driver in the development and progression of various cancers, including neuroblastoma.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on preclinical studies demonstrating its efficacy. The provided methodologies and data will guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in different mouse cancer models.

Table 1: In Vivo Efficacy of this compound in a TrkA-Driven Allograft Model

Animal ModelCell LineTreatment GroupDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
Nude MiceNIH3T3-TrkAVehicle-Once daily (PO)--
This compound30Once daily (PO)60< 0.05
This compound100Once daily (PO)85< 0.01

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

Animal ModelCell LineTreatment GroupDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
SCID MiceNB-1Vehicle-Once daily (PO)--
This compound50Once daily (PO)75< 0.01

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the Trk signaling pathway.

AZ23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds and activates ADP ADP Trk_Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) Trk_Receptor->Downstream_Signaling Phosphorylates AZ23 This compound AZ23->Trk_Receptor Inhibits ATP binding ATP ATP ATP->Trk_Receptor Tumor_Survival_Proliferation Tumor Cell Survival and Proliferation Downstream_Signaling->Tumor_Survival_Proliferation Promotes

Caption: this compound inhibits Trk receptor signaling.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a TrkA-Driven Allograft Mouse Model

1. Cell Culture:

  • Culture NIH3T3-TrkA cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain TrkA expression.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.
  • Allow mice to acclimate for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Resuspend harvested NIH3T3-TrkA cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
  • When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (e.g., vehicle control, 30 mg/kg this compound, 100 mg/kg this compound).

5. Drug Preparation and Administration:

  • Prepare the vehicle control solution (e.g., 0.5% methylcellulose in sterile water).
  • Prepare this compound formulations by suspending the compound in the vehicle at the desired concentrations.
  • Administer the vehicle or this compound solution orally (PO) once daily using a gavage needle.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors.
  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

7. Statistical Analysis:

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Protocol 2: Evaluation of this compound Efficacy in a Neuroblastoma Xenograft Mouse Model

1. Cell Culture:

  • Culture a Trk-expressing human neuroblastoma cell line (e.g., NB-1) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Use female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

3. Tumor Implantation:

  • Prepare a cell suspension of NB-1 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Follow the same procedure for tumor growth monitoring, randomization, and treatment as described in Protocol 1. A common treatment dose for this model is 50 mg/kg this compound administered orally once daily.

5. Efficacy and Data Analysis:

  • Evaluate the efficacy of this compound and perform statistical analysis as described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vivo efficacy studies of this compound.

in_vivo_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., NIH3T3-TrkA, NB-1) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Selection (Nude or SCID mice) Animal_Model->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Oral Administration of This compound or Vehicle Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint_Analysis Statistical_Analysis 9. Statistical Analysis Endpoint_Analysis->Statistical_Analysis

Caption: In vivo efficacy study workflow for this compound.

References

Application Note: Preclinical Evaluation of AZ-23, a Novel Aurora Kinase A Inhibitor, in MYCN-Amplified Neuroblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note describes the use of a hypothetical compound, AZ-23. All data, protocols, and mechanisms presented herein are representative examples based on preclinical research of similar targeted therapies for neuroblastoma and are for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, with high-risk cases, often characterized by amplification of the MYCN oncogene, having poor prognoses despite aggressive multimodal therapies.[1][2] The N-Myc oncoprotein is a key driver of tumorigenesis in these cases, making it a critical therapeutic target. However, N-Myc is a transcription factor, which has historically been challenging to inhibit directly. A promising alternative strategy is to target proteins that regulate the stability of N-Myc. One such protein is Aurora Kinase A (Aurora-A), which binds to and stabilizes N-Myc, preventing its degradation and thereby promoting tumor cell proliferation and survival.

This application note describes a hypothetical novel and potent Aurora Kinase A inhibitor, this compound. We detail its mechanism of action and provide protocols for evaluating its preclinical efficacy in a MYCN-amplified neuroblastoma xenograft model. The data presented are representative of the expected outcomes for a successful compound of this class.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively binds to the ATP-binding pocket of Aurora Kinase A, preventing its kinase activity. In MYCN-amplified neuroblastoma cells, the inhibition of Aurora-A by this compound leads to the destabilization of the Aurora-A/N-Myc complex. This disruption promotes the proteasomal degradation of N-Myc, leading to a reduction in its cellular levels. The downstream effects of N-Myc depletion include cell cycle arrest and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.

AZ23_Mechanism_of_Action cluster_0 Normal State in MYCN-Amplified Neuroblastoma cluster_1 Action of this compound AuroraA Aurora Kinase A NMyc N-Myc AuroraA->NMyc Binds and Stabilizes NMyc_destab N-Myc (destabilized) Proliferation Tumor Cell Proliferation & Survival NMyc->Proliferation Promotes AZ23 This compound AZ23->AuroraA Inhibits Degradation N-Myc Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to NMyc_destab->Degradation Undergoes

Figure 1: Hypothesized mechanism of action for this compound in MYCN-amplified neuroblastoma cells.

Experimental Protocols

Cell Culture
  • Cell Line: SK-N-BE(2) human neuroblastoma cell line (MYCN-amplified).

  • Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks of age.[3]

  • Cell Preparation for Injection: Harvest SK-N-BE(2) cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomly assign mice to treatment groups (n=10 mice per group).

This compound Formulation and Administration
  • Formulation: Prepare this compound in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Dosing: Administer this compound daily via oral gavage at doses of 25 mg/kg and 50 mg/kg. The vehicle group will receive the formulation without the active compound.

  • Treatment Duration: Treat animals for 21 consecutive days.

Combination Therapy
  • Standard-of-Care Agent: Cyclophosphamide, prepared in sterile saline.

  • Dosing Regimen:

    • This compound (25 mg/kg, daily, oral gavage)

    • Cyclophosphamide (10 mg/kg, every 3 days, intraperitoneal injection)

    • Combination of this compound and Cyclophosphamide at the above doses.

    • Vehicle control.

Efficacy and Tolerability Assessment
  • Primary Efficacy Endpoint: Tumor growth inhibition at the end of the treatment period.

  • Secondary Endpoints:

    • Tumor regression.

    • Time to endpoint (tumor volume > 2000 mm³).

  • Tolerability: Monitor animal body weight twice weekly and record any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

Pharmacodynamic Analysis
  • Sample Collection: At the end of the study, collect tumor tissue from a subset of animals from each group 4 hours after the final dose.

  • Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the levels of Aurora-A, N-Myc, and a marker of apoptosis such as cleaved PARP.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints cluster_analysis Final Analysis start SK-N-BE(2) Cell Culture implant Subcutaneous Injection into Athymic Nude Mice (n=40) start->implant growth Tumor Growth to 150-200 mm³ implant->growth random Randomization growth->random g1 Group 1: Vehicle Control g2 Group 2: This compound (25 mg/kg) g3 Group 3: This compound (50 mg/kg) g4 Group 4: Combination Therapy monitor_tumor Measure Tumor Volume (2x per week) g1->monitor_tumor monitor_bw Measure Body Weight (2x per week) g1->monitor_bw g2->monitor_tumor g2->monitor_bw g3->monitor_tumor g3->monitor_bw g4->monitor_tumor g4->monitor_bw endpoint End of Study (Day 21 or Tumor > 2000 mm³) monitor_tumor->endpoint pd_analysis Pharmacodynamic Analysis (Western Blot on Tumors) endpoint->pd_analysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound in a neuroblastoma xenograft model.

Representative Data

Table 1: In Vivo Efficacy of this compound Monotherapy in SK-N-BE(2) Xenograft Model
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle -1850 ± 210-
This compound 25 mg/kg, QD, PO980 ± 15047
This compound 50 mg/kg, QD, PO555 ± 9570

Data are hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of this compound in Combination with Cyclophosphamide
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle -1850 ± 210-
Cyclophosphamide 10 mg/kg, Q3D, IP1250 ± 18032
This compound 25 mg/kg, QD, PO980 ± 15047
Combination This compound + Cyclophosphamide410 ± 8078

Data are hypothetical and for illustrative purposes.

Table 3: Tolerability of this compound Treatment
Treatment GroupMean Body Weight Change (%) ± SEMTreatment-Related Deaths
Vehicle +5.5 ± 1.20/10
This compound (25 mg/kg) +4.8 ± 1.50/10
This compound (50 mg/kg) -2.1 ± 2.00/10
Combination -4.5 ± 2.50/10

Data are hypothetical and for illustrative purposes.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound, a novel Aurora Kinase A inhibitor, in MYCN-amplified neuroblastoma xenograft models. The detailed protocols for cell culture, in vivo model establishment, drug administration, and endpoint analysis are based on established methodologies in the field. The representative data illustrate that this compound could be expected to exhibit dose-dependent anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapy, while being well-tolerated. The proposed mechanism of action, involving the targeted degradation of the N-Myc oncoprotein, highlights a promising therapeutic strategy for this challenging pediatric cancer. These protocols and the presented data structure can serve as a valuable guide for researchers developing novel targeted therapies for neuroblastoma.

References

Application Notes: The AZ-23 Protocol for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The AZ-23 protocol provides a robust and sensitive method for assessing cell viability, a critical parameter in toxicology, drug discovery, and cancer research. This protocol is based on the quantification of a specific intracellular enzyme activity that is directly proportional to the number of viable cells in a given population. The this compound assay is distinguished by its high signal-to-noise ratio, broad linearity, and compatibility with high-throughput screening platforms. Its mechanism allows for the discrimination between viable, apoptotic, and necrotic cells, offering deeper insights into the mode of action of cytotoxic compounds.

Principle of the Assay

The this compound protocol utilizes a proprietary, cell-permeable substrate that is cleaved by a constitutively active intracellular protease found only in metabolically active cells. Upon cleavage, the substrate releases a fluorophore, which can be detected using a standard fluorescence plate reader. The intensity of the fluorescent signal is directly correlated with the number of viable cells. A secondary, cell-impermeable DNA-binding dye is included to simultaneously quantify dead cells by staining the nuclei of membrane-compromised cells.

Experimental Protocols

I. Reagent Preparation

  • This compound Viability Reagent (1000X): Reconstitute the lyophilized reagent with 100 µL of DMSO to create a 1000X stock solution. Mix by vortexing for 10 minutes. Store at -20°C, protected from light.

  • Dead Cell Stain (500X): The reagent is supplied as a ready-to-use solution in DMSO. Store at -20°C.

  • Assay Buffer (1X): The protocol requires a 1X PBS buffer (pH 7.4). Prepare from a 10X stock or use a commercially available solution.

II. Cell Plating

  • Harvest and count cells using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well, clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

III. Compound Treatment

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

IV. Assay Procedure

  • Prepare the this compound Working Solution by diluting the 1000X this compound Viability Reagent and the 500X Dead Cell Stain in 1X Assay Buffer. For each well, prepare 100 µL of working solution.

  • Carefully add 100 µL of the this compound Working Solution to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with the following settings:

    • Viable Cells: Excitation: 485 nm, Emission: 520 nm

    • Dead Cells: Excitation: 535 nm, Emission: 617 nm

Data Presentation

Table 1: Comparative IC50 Values of Compound X in Various Cancer Cell Lines

Cell LineCompound X IC50 (µM)
MCF-75.2 ± 0.4
A54912.8 ± 1.1
HeLa8.5 ± 0.7
HepG221.3 ± 2.5

Table 2: Percentage of Viable, Apoptotic, and Necrotic Cells after Treatment

Treatment% Viable Cells% Apoptotic Cells% Necrotic Cells
Vehicle Control98.1 ± 1.21.5 ± 0.30.4 ± 0.1
Compound Y (10 µM)45.6 ± 3.842.1 ± 3.512.3 ± 1.9
Staurosporine (1 µM)10.2 ± 2.185.3 ± 4.24.5 ± 0.8

Mandatory Visualizations

AZ23_Signaling_Pathway cluster_cell Viable Cell cluster_dead_cell Dead Cell AZ23_Substrate This compound Substrate Intracellular_Protease Active Intracellular Protease AZ23_Substrate->Intracellular_Protease Cleavage Fluorescent_Product Fluorescent Product (Ex: 485nm, Em: 520nm) Intracellular_Protease->Fluorescent_Product Dead_Cell_Stain Dead Cell Stain Compromised_Membrane Compromised Membrane Dead_Cell_Stain->Compromised_Membrane Enters Cell Stained_Nucleus Stained Nucleus (Ex: 535nm, Em: 617nm) Compromised_Membrane->Stained_Nucleus Binds DNA

Caption: Mechanism of the this compound cell viability and cytotoxicity assay.

AZ23_Workflow Start Start Seed_Cells 1. Seed Cells (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_Compound 3. Add Test Compounds Incubate_24h->Treat_Compound Incubate_Treatment 4. Incubate (24-72h) Treat_Compound->Incubate_Treatment Add_Reagent 5. Add this compound Working Solution Incubate_Treatment->Add_Reagent Incubate_30min 6. Incubate 30 min at RT Add_Reagent->Incubate_30min Read_Fluorescence 7. Read Fluorescence (Viable & Dead Channels) Incubate_30min->Read_Fluorescence Analyze_Data 8. Analyze Data Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound cell viability protocol.

Application Notes and Protocols for AZ-23 in Trk-Dependent Cell Survival Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins, playing a critical role in neuronal cell growth, development, and survival.[1][2][3][4] The Trk signaling pathway has also been implicated in tumorigenesis through mechanisms like oncogenic fusions and autocrine signaling.[1][2][3] AZ-23 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Trk kinases.[1][2][3][5] Its ability to block Trk-mediated signaling makes it an invaluable tool for researchers studying Trk-dependent cell survival and for professionals in drug development targeting cancers with Trk pathway activation.[2][3]

These application notes provide a summary of this compound's activity and detailed protocols for its use in key in vitro assays to investigate Trk-dependent cell survival.

Data Presentation: Quantitative Profile of this compound

The efficacy and selectivity of this compound have been characterized through various enzymatic and cellular assays. The data below is summarized for easy comparison.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)
TrkA 2
TrkB 8
FGFR124
Flt352
Ret55
MuSk84
Lck99
Data sourced from MedChemExpress and related publications.[1][5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeLigand/ConditionEC₅₀ (nM)
MCF10ATrkA-ΔTrk-mediated survivalN/A (Constitutively Active)2
TF-1Cell Proliferation (MTS)NGF (100 ng/mL)Potent Inhibition Reported
Data sourced from MedChemExpress.[5]

Signaling Pathways and Mechanism of Action

Trk receptors, upon binding to their respective neurotrophin ligands (e.g., NGF for TrkA), dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domain.[4] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for promoting cell proliferation and survival.[6] this compound exerts its effect by competitively binding to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and blocking the activation of these downstream survival pathways.[1]

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization PI3K PI3K Trk_Receptor->PI3K Autophosphorylation & Recruitment RAS RAS Trk_Receptor->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival AZ23 This compound AZ23->Trk_Receptor Inhibition

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Here we provide detailed protocols for three key experiments to study the effects of this compound on Trk-dependent cell survival.

Protocol 1: Assessment of Trk Phosphorylation Inhibition by Western Blot

This protocol details how to measure the direct inhibitory effect of this compound on ligand-induced Trk autophosphorylation in a cellular context.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Seed Cells (e.g., TF-1, SK-N-SH) B 2. Serum Starve (if necessary) A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Stimulate with Ligand (e.g., NGF for TrkA) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Transfer to Membrane E->F G 7. Block & Incubate with Primary Antibodies (p-Trk, Total Trk, Loading Control) F->G H 8. Incubate with Secondary Antibody G->H I 9. Detect Signal & Analyze Data H->I

Caption: Experimental workflow for Western Blot analysis of Trk phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Seed Trk-expressing cells (e.g., neuroblastoma cell line SK-N-SH, or engineered lines like TF-1) in 6-well plates and grow to 70-80% confluency.

    • If the cell line requires it, serum-starve the cells for 4-6 hours to reduce basal receptor activity.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate neurotrophin (e.g., 50-100 ng/mL of NGF for TrkA-expressing cells) for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Trk (p-Trk) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal protein loading, strip the membrane and re-probe for total Trk and a loading control (e.g., β-actin or GAPDH).[8]

Protocol 2: Measuring Inhibition of Trk-Dependent Cell Viability

This protocol uses a tetrazolium-based colorimetric assay (like MTS or MTT) to quantify how this compound affects the viability and proliferation of cells that depend on Trk signaling.[5]

Viability_Assay_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound (serial dilutions) A->B C 3. Add Neurotrophin (if required for survival) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Read Absorbance on Plate Reader F->G H 8. Analyze Data & Calculate IC₅₀/EC₅₀ G->H

Caption: Experimental workflow for a cell viability assay (MTS/MTT).

Methodology:

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach overnight in their standard growth medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. For Trk-dependent cell lines like TF-1, use a basal medium supplemented with the required neurotrophin (e.g., 100 ng/mL NGF).[5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-cell (media only) controls.

  • Incubation:

    • Incubate the plate for a period relevant to cell proliferation, typically 48 to 72 hours, at 37°C in a CO₂ incubator.[5]

  • Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[9]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log concentration of this compound and use a non-linear regression model to calculate the EC₅₀ value.

Protocol 3: Quantifying Induction of Apoptosis with Caspase-Glo® 3/7 Assay

This protocol provides a method to determine if the loss of cell viability caused by this compound is due to the induction of apoptosis, measured by the activity of effector caspases 3 and 7.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound and controls as described in Protocol 2. Choose a treatment duration appropriate for apoptosis induction (e.g., 24, 48 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis:

    • Subtract the background luminescence (no-cell controls).

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

Required Materials and Reagents

  • Compound: this compound (prepare stock solution in DMSO, store at -20°C or -80°C).[5]

  • Cell Lines: Trk-expressing cell lines (e.g., SK-N-SH, LAN-5, TF-1, or engineered cell lines).

  • Reagents:

    • Standard cell culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Neurotrophins (e.g., NGF, BDNF).

    • Phosphate Buffered Saline (PBS).

    • RIPA Lysis Buffer with protease/phosphatase inhibitors.

    • Primary antibodies (anti-p-Trk, anti-total-Trk, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

    • Cell Viability Assay Kit (e.g., CellTiter 96® AQueous One Solution (MTS), MTT reagent).

    • Apoptosis Assay Kit (e.g., Caspase-Glo® 3/7 Assay).

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet).

    • Western blot equipment (gel electrophoresis and transfer systems).

    • Microplate reader (absorbance and luminescence capabilities).

    • Imaging system for Western blots.

References

Preparing AZ-23 Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-23 is a potent and selective, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1] Trk kinases are receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function. Dysregulation of the Trk signaling pathway has been implicated in various cancers, making Trk inhibitors like this compound valuable tools for cancer research and potential therapeutic agents. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture applications.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.

PropertyValueReference
Molecular Weight 391.83 g/mol
Formula C₂₀H₂₂FN₇O
Solubility DMSO: 125 mg/mL (319.02 mM)[1]
Purity >98%

Note: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1]

Application Notes

Stock Solution Preparation and Storage:

This compound is typically prepared in high-concentration stock solutions using dimethyl sulfoxide (DMSO) due to its high solubility in this solvent.

  • Recommended Solvent: Anhydrous, sterile DMSO.

  • Stock Concentration: A 10 mM stock solution is a common starting point for most cell culture applications. To prepare a 10 mM stock, dissolve 3.92 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Use in Cell Culture:

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study using this compound to inhibit Trk-dependent survival in the TF-1 cell line.[1]

Materials:

  • TF-1 cells

  • RPMI-1640 growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL GM-CSF

  • Basal medium (RPMI-1640 without GM-CSF)

  • Nerve Growth Factor (NGF)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed exponentially growing TF-1 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium.

  • Cell Starvation (Optional): For experiments investigating NGF-dependent survival, wash the cells with basal medium and resuspend them in basal medium supplemented with 100 ng/mL NGF.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium (growth or basal + NGF). Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using a suitable software package.

Western Blot for Trk Phosphorylation

This protocol provides a general framework for assessing the inhibition of Trk phosphorylation by this compound. Optimization of antibody concentrations and incubation times may be required for specific cell lines and experimental conditions.

Materials:

  • Cells expressing Trk receptors (e.g., neuroblastoma cell lines like SH-SY5Y or LAN-5)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-TrkB (Tyr706), anti-TrkB

  • HRP-conjugated secondary antibodies

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined amount of time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To assess total Trk levels, the membrane can be stripped and re-probed with an antibody against the total Trk protein.

Visualizations

Experimental Workflow for Preparing and Using this compound Stock Solution

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Use in Cell Culture weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Downstream Assay (e.g., Viability, Western Blot) treat->assay

Caption: Workflow for this compound stock solution preparation and use in cell culture.

Trk Signaling Pathway

trk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor Neurotrophin->Trk PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K Ras Ras Trk->Ras AZ23 This compound AZ23->Trk Transcription Gene Transcription (Survival, Proliferation, Differentiation) PLCg->Transcription AKT AKT PI3K->AKT Raf Raf Ras->Raf AKT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified overview of the Trk signaling pathway and the inhibitory action of this compound.

Quantitative Data

IC50 Values of this compound against various kinases:

KinaseIC50 (nM)
TrkA 2
TrkB 8
TrkC Not explicitly stated in provided results
FGFR1 24
Flt3 52
Ret 55
MuSk 84
Lck 99

Data sourced from MedChemExpress.[1]

EC50 Value for Trk-mediated survival:

AssayCell LineEC50 (nM)
Trk-mediated survivalTF-12

Data sourced from MedChemExpress.[1]

Conclusion

This compound is a valuable research tool for investigating the role of Trk signaling in various biological processes, particularly in the context of cancer. Proper preparation and handling of this compound stock solutions are critical for obtaining reliable and reproducible results in cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers utilizing this potent Trk inhibitor.

References

Application Note: High-Throughput Screening of AZ-23 for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ-23 is a novel and potent small molecule inhibitor of the hypothetical "Kinase of Proliferation and Survival" (KPS). The KPS signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous human cancers. This application note describes a high-throughput screening (HTS) assay protocol for evaluating the anti-proliferative effects of this compound on a panel of cancer cell lines. The primary assay is a cell viability assay that measures the metabolic activity of cells as an indicator of cell proliferation.

Mechanism of Action of this compound

This compound selectively binds to the ATP-binding pocket of KPS, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with an overactive KPS pathway.

AZ23_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KPS KPS Receptor->KPS Activates Downstream_Effector Downstream Effector KPS->Downstream_Effector Activates Transcription_Factors Transcription Factors Downstream_Effector->Transcription_Factors Activates AZ23 This compound AZ23->KPS Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression HTS_Workflow Start Start Cell_Seeding 1. Cell Seeding (384-well plate) Start->Cell_Seeding Incubation1 2. Incubation (24 hours) Cell_Seeding->Incubation1 Compound_Addition 3. This compound Addition (Dose-response) Incubation1->Compound_Addition Incubation2 4. Incubation (72 hours) Compound_Addition->Incubation2 MTS_Addition 5. Add MTS Reagent Incubation2->MTS_Addition Incubation3 6. Incubation (1-4 hours) MTS_Addition->Incubation3 Read_Plate 7. Measure Absorbance (490 nm) Incubation3->Read_Plate Data_Analysis 8. Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Targeting the IL-23 Pathway in Pain Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Subject Clarification: An initial search for "AZ-23" in the context of pain research did not yield specific results for a compound with this designation. However, the search provided significant findings on the role of the Interleukin-23 (IL-23) pathway in pain and inflammation, a key area of investigation in nociceptive research. This document will therefore focus on the application of targeting the IL-23 signaling pathway in various preclinical pain research models.

Introduction

Interleukin-23 (IL-23) is a pro-inflammatory cytokine that plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which in turn produce IL-17. The IL-23/IL-17 axis is a well-established driver of various autoimmune and inflammatory diseases, and emerging evidence highlights its significance in the pathogenesis of chronic pain.[1][2] Nociceptive sensory neurons have been shown to interact with immune cells, such as dermal dendritic cells, to regulate the IL-23/IL-17 pathway, thereby controlling cutaneous immune and inflammatory responses.[2][3][4] This interaction underscores the potential of targeting this pathway for the development of novel analgesics.

Data Presentation: Preclinical Models for Investigating the IL-23 Pathway in Pain

The following table summarizes preclinical models that have been instrumental in elucidating the role of the IL-23 pathway in pain and inflammation.

Model TypeModel NameModeling Reagent/MethodCore IndexKey Findings Related to IL-23
Inflammatory Pain Imiquimod-induced Psoriasiform Skin InflammationTopical application of imiquimod creamSkin inflammation, hyperalgesiaNociceptive sensory neurons are essential for driving IL-23-mediated inflammatory responses.[2][3][4]
Inflammatory Pain Complete Freund's Adjuvant (CFA)-Induced Inflammatory PainIntraplantar injection of CFAMechanical and thermal hyperalgesia, edemaCFA induces inflammatory pain, a model where the IL-23/IL-17 axis is implicated.[5]
Neuropathic Pain Chronic Constriction Injury (CCI) ModelLoose ligation of the sciatic nerveMechanical allodynia, thermal hyperalgesiaA widely used model for neuropathic pain where neuro-immune interactions are critical.[5]
Visceral Pain Acetic Acid-Induced WrithingIntraperitoneal injection of acetic acidNumber of writhing episodesA model for visceral pain where inflammatory mediators play a key role.
Arthritic Pain Osteoarthritis (OA) ModelsSurgical or chemical inductionJoint degradation, pain behaviorsIL-23 has been implicated in the pathogenesis of inflammatory arthritis.[1]

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasiform Skin Inflammation Model in Mice

This protocol describes the induction of psoriasis-like skin inflammation, a model where the role of the IL-23/IL-17 pathway in nociception has been demonstrated.[2][3][4]

Materials:

  • Imiquimod cream (5%)

  • Male or female C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Electric shaver

  • Calipers

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

  • Reagents for tissue processing and analysis (e.g., RNA extraction kits, ELISA kits for cytokines)

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area of the back skin. Allow the mice to recover for 24 hours.

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Assessment of Skin Inflammation:

    • Measure ear thickness daily using calipers as an indicator of systemic inflammation.

    • Score the severity of skin inflammation on the back based on erythema, scaling, and thickness.

  • Behavioral Testing for Pain:

    • Mechanical Allodynia: Assess paw withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect skin and dorsal root ganglia (DRG) samples.

    • Process skin tissue for histological analysis (H&E staining) to assess inflammation.

    • Homogenize skin and DRG tissue for measurement of cytokine levels (e.g., IL-23, IL-17) using ELISA or for gene expression analysis using RT-qPCR.

Mandatory Visualizations

Signaling Pathway

IL23_Pathway cluster_0 Nociceptor cluster_1 Immune Cell Nociceptor TRPV1+/Nav1.8+ Nociceptor DDC Dermal Dendritic Cell (DDC) Nociceptor->DDC Interaction Th17 Th17 Cell DDC->Th17 produces IL-23 Th17->Th17 produces IL-17 Inflammation Inflammation & Pain Th17->Inflammation promotes

Caption: IL-23 signaling pathway in nociception.

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction cluster_assessment Assessment cluster_analysis Analysis Animal_Prep Animal Preparation (e.g., shaving) Model_Induction Pain Model Induction (e.g., Imiquimod, CFA) Animal_Prep->Model_Induction Behavioral Behavioral Testing (Mechanical & Thermal Pain) Model_Induction->Behavioral Clinical Clinical Scoring (e.g., Inflammation) Model_Induction->Clinical Tissue Tissue Collection (Skin, DRG) Behavioral->Tissue Clinical->Tissue Analysis Molecular Analysis (ELISA, qPCR, Histo.) Tissue->Analysis

Caption: General experimental workflow for preclinical pain studies.

References

Application Notes and Protocols for AZ-23 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for a chemotherapy agent designated "AZ-23" have not yielded any publicly available information on a compound with this name currently in preclinical or clinical development. It is possible that "this compound" is an internal development name not yet disclosed publicly, a historical compound that is no longer under investigation, or a misidentification.

The "AZ" prefix is commonly associated with compounds developed by AstraZeneca. However, a review of AstraZeneca's public oncology pipeline and relevant publications did not reveal a compound with the specific designation "this compound".

Consequently, the detailed Application Notes and Protocols requested for "this compound in combination with other chemotherapy agents" cannot be provided at this time due to the absence of foundational data on the compound itself.

To fulfill the user's request should "this compound" be a valid, albeit non-public, compound, the following sections outline the types of information and experimental protocols that would be necessary. This framework can be utilized if and when specific data on this compound becomes available.

Section 1: Compound Profile (Hypothetical)

  • Compound Name: this compound

  • Target/Mechanism of Action: (e.g., Kinase inhibitor, DNA damaging agent, etc.) - Information required.

  • Chemical Class: Information required.

  • Therapeutic Indication(s): (e.g., Non-small cell lung cancer, breast cancer, etc.) - Information required.

Section 2: Rationale for Combination Therapy (Hypothetical)

A logical workflow for investigating combination therapies is crucial. The diagram below illustrates a typical decision-making process for combining a novel agent like "this compound" with existing chemotherapies.

G cluster_0 Preclinical Rationale cluster_1 In Vitro & In Vivo Testing cluster_2 Clinical Development A Identify this compound Mechanism of Action B Identify Potential Synergistic Pathways A->B Pathway Analysis C Select Standard-of-Care Chemotherapy Agents B->C Targeted Selection D In Vitro Combination Screening (e.g., IC50, CI) C->D E In Vivo Xenograft/ PDX Model Studies D->E Promising Combinations F Toxicity Profiling E->F G Phase I Trial (Dose Escalation & Safety) F->G H Phase II/III Trial (Efficacy Assessment) G->H Establish RP2D

Caption: Workflow for developing this compound combination therapies.

Section 3: Signaling Pathway (Hypothetical)

Without a known mechanism of action for this compound, a specific signaling pathway cannot be diagrammed. For illustrative purposes, the following diagram depicts a generic kinase inhibitor pathway, which is a common mechanism for modern targeted cancer therapies.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Downstream Effector 1 (e.g., RAS) Receptor->P1 Activates AZ23 This compound AZ23->Receptor Inhibits P2 Downstream Effector 2 (e.g., RAF) P1->P2 P3 Downstream Effector 3 (e.g., MEK) P2->P3 P4 Downstream Effector 4 (e.g., ERK) P3->P4 Proliferation Cell Proliferation & Survival P4->Proliferation Promotes

Caption: Hypothetical signaling pathway for a kinase inhibitor this compound.

Section 4: Experimental Protocols (Templates)

Detailed protocols are contingent on the specific assays and models used. Below are templates for common experiments in combination chemotherapy studies.

In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other chemotherapy agents, and to calculate the Combination Index (CI) to assess synergy, additivity, or antagonism.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • Chemotherapy agent(s) of interest (stock solutions)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination chemotherapy agent(s).

  • Treat cells with:

    • This compound alone (multiple concentrations)

    • Chemotherapy agent alone (multiple concentrations)

    • This compound and chemotherapy agent in combination (at a constant ratio or as a matrix)

    • Vehicle control (e.g., DMSO)

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate cell viability relative to the vehicle control and determine IC50 values.

  • Use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulation for in vivo administration

  • Chemotherapy agent formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound + Chemotherapy agent

  • Administer treatments according to a defined schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor animal body weight and overall health as a measure of toxicity.

  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for each treatment group.

Section 5: Data Presentation (Templates)

Quantitative data from the above experiments should be summarized in clear, structured tables.

Table 1: In Vitro IC50 Values and Combination Indices (CI) for this compound Combinations

Cell LineAgentIC50 (µM)Combination with this compoundCI Value (at Fa=0.5)Interpretation
e.g., A549This compoundData---
e.g., CisplatinDataYesDatae.g., Synergy
e.g., HCT116This compoundData---
e.g., 5-FUDataYesDatae.g., Additivity

Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models

ModelTreatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
e.g., A549VehicleData-
This compoundDataData
e.g., CisplatinDataData
This compound + e.g., CisplatinDataData

While the provided framework and templates can guide the investigation of a novel chemotherapy agent in combination studies, specific and actionable protocols for "this compound" are not possible without concrete information about the compound. Researchers and professionals in drug development are encouraged to consult internal documentation or await public disclosure of data for any compound with this designation.

Application Notes and Protocols for AZ-23 in Tumor Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AZ-23 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1] The Trk signaling pathway plays a crucial role in the growth, development, and survival of neuronal cells.[1] In various cancers, aberrant activation of the Trk pathway through gene fusions, mutations, or autocrine signaling can drive tumorigenesis.[1] By inhibiting Trk kinases, this compound disrupts downstream pro-survival signaling cascades, leading to the induction of apoptosis in tumor cells dependent on this pathway. These application notes provide a summary of this compound's activity and detailed protocols for evaluating its apoptotic effects in cancer cell lines.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
TrkA2
TrkB8
FGFR124
Flt352
Ret55
MuSk84
Lck99

Source: MedchemExpress.com.[2]

Table 2: In Vivo Efficacy of this compound
Tumor ModelTreatmentOutcome
TrkA-driven allograft model (mice)Oral administration of this compoundIn vivo TrkA kinase inhibition and efficacy
Trk-expressing neuroblastoma xenograft modelOral administration of this compoundSignificant tumor growth inhibition

Source: Albaugh et al., 2012.[1]

Signaling Pathway

The Trk signaling pathway is initiated by the binding of neurotrophins, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell survival, proliferation, and differentiation. This compound, as a Trk inhibitor, blocks this initial phosphorylation step, thereby inhibiting the downstream pro-survival signals and leading to apoptosis.

AZ23_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor Ras/MAPK Pathway Ras/MAPK Pathway Trk Receptor->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Trk Receptor->PI3K/Akt Pathway Activates Gene Expression (Survival, Proliferation) Gene Expression (Survival, Proliferation) Ras/MAPK Pathway->Gene Expression (Survival, Proliferation) Pro-Survival Proteins Pro-Survival Proteins PI3K/Akt Pathway->Pro-Survival Proteins Apoptotic Proteins (Caspases) Apoptotic Proteins (Caspases) Pro-Survival Proteins->Apoptotic Proteins (Caspases) Inhibits Apoptosis Apoptosis Apoptotic Proteins (Caspases)->Apoptosis Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds and Activates This compound This compound This compound->Trk Receptor Inhibits

Caption: this compound inhibits Trk receptor signaling, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on tumor cells.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Apoptosis Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) This compound Treatment->Cell Viability Assay (MTT/MTS) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis Cell Viability Assay (MTT/MTS)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Western Blot Analysis->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: Workflow for evaluating this compound induced apoptosis.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on tumor cell lines and to calculate the IC50 value.

Materials:

  • Tumor cell line of interest (e.g., a neuroblastoma cell line expressing Trk)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Tumor cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Incubate for 24 hours at 37°C.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptotic Markers

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Tumor cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-TrkA, anti-TrkA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Tumor cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by adding dropwise to cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Troubleshooting

  • Low cell viability in control group: Check cell line health, passage number, and culture conditions.

  • High background in Western blotting: Optimize antibody concentrations, blocking conditions, and washing steps.

  • No apoptotic effect observed: Confirm Trk expression in the cell line, increase this compound concentration or treatment duration.

  • Cell clumping in flow cytometry: Ensure single-cell suspension after harvesting, filter samples if necessary.

Conclusion

This compound is a valuable research tool for investigating the role of the Trk signaling pathway in cancer cell survival. The provided protocols offer a framework for characterizing the pro-apoptotic effects of this compound in relevant tumor cell models. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZD-1775 (Adavosertib) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of AZD-1775 (Adavosertib) for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD-1775?

AZD-1775, also known as Adavosertib, is a potent and selective small molecule inhibitor of Wee1 kinase. Wee1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition by AZD-1775 leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with p53 mutations.

Q2: What is a typical starting concentration range for AZD-1775 in in vitro studies?

A common starting concentration range for AZD-1775 in in vitro cellular assays is between 10 nM and 1000 nM. However, the optimal concentration is highly dependent on the cell line and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.

Q3: How should I prepare and store AZD-1775?

AZD-1775 is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: No significant effect of AZD-1775 is observed at expected concentrations.

  • Possible Cause 1: Incorrect Drug Concentration.

    • Troubleshooting Step: Verify the calculations used to prepare the working solutions from the stock solution. If possible, confirm the concentration of the stock solution using analytical methods like HPLC.

  • Possible Cause 2: Cell Line Insensitivity.

    • Troubleshooting Step: Research the specific cell line to determine if it is known to be resistant to Wee1 inhibition. Consider using a positive control cell line known to be sensitive to AZD-1775. The sensitivity of different cell lines to AZD-1775 can vary significantly.

  • Possible Cause 3: Drug Inactivation.

    • Troubleshooting Step: Ensure the AZD-1775 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Issue 2: High levels of cell death are observed even at low concentrations of AZD-1775.

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Troubleshooting Step: Your cell line may be particularly sensitive to Wee1 inhibition. Perform a dose-response experiment with a wider and lower range of concentrations to identify a more appropriate working concentration.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: While AZD-1775 is a selective Wee1 inhibitor, high concentrations may lead to off-target effects. Lower the concentration and consider using other methods to confirm that the observed phenotype is due to Wee1 inhibition (e.g., siRNA knockdown of Wee1).

  • Possible Cause 3: Synergistic Effects with Other Media Components.

    • Troubleshooting Step: Review the composition of your cell culture medium. Some components may sensitize cells to AZD-1775. If possible, test the drug in a simpler, serum-free medium for a short duration.

Experimental Protocols

1. Determining the IC50 of AZD-1775 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of AZD-1775 that inhibits cell viability by 50%.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • AZD-1775 stock solution (10 mM in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of AZD-1775 in complete cell culture medium. A typical concentration range to test would be 0, 10, 50, 100, 250, 500, 750, and 1000 nM. Include a vehicle control (DMSO only) at the same final concentration as the highest AZD-1775 dilution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of AZD-1775.

    • Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis to calculate the IC50 value.

2. Assessing Target Engagement: Western Blot for Phospho-CDK1 (Tyr15)

This protocol helps to confirm that AZD-1775 is inhibiting its target, Wee1, by observing the phosphorylation status of its downstream substrate, CDK1.

  • Materials:

    • Your cell line of interest

    • 6-well plates

    • AZD-1775

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Western blot transfer system

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-CDK1 (Tyr15) and anti-total CDK1 or a loading control (e.g., anti-GAPDH, anti-β-actin).

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of AZD-1775 (e.g., 0, 50, 100, 250, 500 nM) for a predetermined time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Prepare protein lysates for SDS-PAGE and load equal amounts of protein per lane.

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-CDK1 (Tyr15).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for total CDK1 or a loading control to ensure equal protein loading. A decrease in the phospho-CDK1 (Tyr15) signal with increasing AZD-1775 concentration indicates successful target engagement.

Data Presentation

Table 1: Example IC50 Values of AZD-1775 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
OVCAR-3Ovarian Cancer199
SK-OV-3Ovarian Cancer>1000
A2780Ovarian Cancer254
Calu-6Lung Cancer183
NCI-H1299Lung Cancer212

Note: These values are examples and can vary between studies and experimental conditions.

Visualizations

AZD1775_Signaling_Pathway cluster_G2M G2/M Checkpoint DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 p53 p53 ATM_ATR->p53 Wee1 Wee1 CHK1->Wee1 CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis G2_Phase G2 Phase Apoptosis Apoptosis Mitosis->Apoptosis (in p53 deficient cells) AZD1775 AZD-1775 AZD1775->Wee1

Caption: AZD-1775 inhibits Wee1, leading to premature mitotic entry.

IC50_Determination_Workflow Start Seed Cells in 96-well Plate Prepare_Dilutions Prepare AZD-1775 Serial Dilutions Start->Prepare_Dilutions Treat_Cells Treat Cells with AZD-1775 Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining the IC50 of AZD-1775.

Troubleshooting_Logic Start Issue: No significant effect of AZD-1775 Check_Concentration Verify Drug Concentration Start->Check_Concentration Check_Sensitivity Assess Cell Line Sensitivity Start->Check_Sensitivity Check_Drug_Activity Confirm Drug Activity Start->Check_Drug_Activity Resolved Issue Resolved Check_Concentration->Resolved If correct Use_Positive_Control Use a Known Sensitive Cell Line Check_Sensitivity->Use_Positive_Control Prepare_Fresh Prepare Fresh Drug Solutions Check_Drug_Activity->Prepare_Fresh Use_Positive_Control->Resolved If positive control works Prepare_Fresh->Resolved If fresh drug works

Caption: Troubleshooting logic for lack of AZD-1775 effect.

Technical Support Center: Improving AZ-23 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZ-23 is a fictional compound. The following technical support information is based on data and protocols for Itraconazole, a well-documented, poorly water-soluble drug, to provide a realistic and illustrative guide for researchers facing similar challenges.

This center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound for effective oral administration.

Troubleshooting Guides

This section addresses specific experimental issues with detailed, step-by-step protocols and data.

Issue 1: this compound shows poor dissolution and low bioavailability in preclinical trials.

Question: My initial formulation of crystalline this compound shows very low aqueous solubility, leading to poor absorption and low bioavailability in animal models. What is a robust method to significantly enhance its solubility and dissolution rate?

Answer: A highly effective strategy for enhancing the bioavailability of poorly soluble drugs like this compound is to create an Amorphous Solid Dispersion (ASD) .[1][2] ASDs work by converting the crystalline drug into a higher-energy amorphous state, which can significantly increase its solubility.[1][2] This amorphous form is stabilized by dispersing it within a polymer matrix.[1] Hot-Melt Extrusion (HME) is a scalable, solvent-free manufacturing process ideal for creating ASDs.[3][4]

Objective: To prepare a stable ASD of this compound with a hydrophilic polymer (e.g., HPMCAS) to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound (active pharmaceutical ingredient, API)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Twin-screw extruder

  • Turbula mixer or equivalent blender

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Methodology:

  • Pre-formulation Analysis:

    • Determine the glass transition temperature (Tg) of both this compound and HPMCAS using DSC to establish a suitable extrusion temperature.[5]

    • Assess the miscibility of this compound and HPMCAS using techniques like DSC or Hot Stage Microscopy (HSM).[5][6]

  • Blending:

    • Prepare a physical mixture of this compound and HPMCAS at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

    • Blend the mixture in a Turbula mixer for 5-10 minutes to ensure homogeneity.[6]

  • Hot-Melt Extrusion:

    • Set the extruder temperature profile. For an HPMCAS-based dispersion, a profile might range from 160-180°C.[6]

    • Feed the blended material into the extruder at a controlled rate.

    • The molten extrudate is passed through a die to form strands, which are then cooled and pelletized.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity in the extrudate using PXRD and DSC. The PXRD pattern should show a halo, and the DSC thermogram should show a single Tg, indicating a successful amorphous dispersion.[5]

    • Dissolution Testing: Perform in vitro dissolution studies comparing the ASD to crystalline this compound in a relevant buffer (e.g., simulated gastric fluid).

FormulationAqueous Solubility (µg/mL)Dissolution Rate (in 60 min)
Crystalline this compound< 1< 5%
This compound:HPMCAS ASD (1:3)> 10> 85%

Below is a diagram illustrating the key steps in the HME process for creating an this compound amorphous solid dispersion.

HME_Workflow cluster_prep Pre-formulation cluster_process Processing cluster_analysis Analysis & Formulation API This compound (API) Blend Blending (1:3 Ratio) API->Blend Polymer HPMCAS (Polymer) Polymer->Blend HME Hot-Melt Extrusion (170°C) Blend->HME Feed Extrudate Cooling & Pelletizing HME->Extrudate ASD This compound ASD Pellets Extrudate->ASD Char Characterization (PXRD, DSC) ASD->Char Dosage Final Dosage Form (Capsules/Tablets) ASD->Dosage

Caption: Workflow for creating this compound Amorphous Solid Dispersion (ASD).

Issue 2: this compound precipitates in the GI tract after initial dissolution from an enhanced formulation.

Question: My this compound formulation shows good initial dissolution, but I suspect it's precipitating in the gastrointestinal tract, leading to variable absorption. How can I maintain drug solubilization in the GI lumen?

Answer: This is a common challenge with supersaturating drug delivery systems. A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent strategy to overcome this.[7][8] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in GI fluids, spontaneously form a fine oil-in-water emulsion or microemulsion.[7][8][9] This keeps the drug in a solubilized state, facilitating its absorption.[7][9]

Objective: To develop a stable SEDDS formulation for this compound that maintains the drug in a solubilized state upon dilution in aqueous media.

Materials:

  • This compound (API)

  • Oil (e.g., Eucalyptus Oil, Capryol 90)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Kollisolv MCT 70, Transcutol P)[10]

  • Vortex mixer

  • Particle size analyzer

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that offer the highest solubilizing capacity.[10]

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-surfactant in different ratios.

    • For each mixture, add water dropwise while vortexing and visually observe the formation of emulsions to identify the self-emulsifying region. This helps determine the optimal concentration ranges.[10]

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in this excipient mixture with gentle heating and vortexing until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SEDDS formulation to a standard volume of distilled water with gentle agitation and record the time taken to form a clear or bluish-white emulsion.[10]

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer. Droplet sizes are typically in the nano or micro range for effective SEDDS.[10][11]

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability
Crystalline this compound2504.02,100100%
This compound SEDDS8501.57,500~357%

Note: Data is illustrative, based on typical improvements seen with SEDDS formulations for poorly soluble drugs.[12][13][14]

This diagram illustrates how a SEDDS formulation enhances the absorption of this compound.

SEDDS_Mechanism cluster_ingestion Oral Ingestion cluster_gi GI Tract (Aqueous Environment) cluster_absorption Absorption Capsule SEDDS Capsule (Drug in Oil/Surfactant) Dispersion Spontaneous Dispersion Capsule->Dispersion Dissolves in GI Fluid Emulsion Micro/Nano Emulsion Droplets (Drug Solubilized) Dispersion->Emulsion Forms Membrane Intestinal Membrane Emulsion->Membrane Maintains Solubilization, Prevents Precipitation Bloodstream Systemic Circulation Membrane->Bloodstream Enhanced Absorption

Caption: Mechanism of this compound absorption enhancement via a SEDDS.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The main challenge is its extremely low aqueous solubility. Like many BCS Class II drugs, this compound has high permeability but its absorption is limited by its dissolution rate. This leads to low oral bioavailability, high inter-patient variability, and a significant food effect, where absorption can vary depending on whether it's taken with or without food.[12]

Q2: Besides ASD and SEDDS, what other techniques can be used to improve this compound solubility?

A2: Several other methods can be explored:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance dissolution rates.[15]

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively solubilize the drug molecule by encapsulating its hydrophobic parts.[16]

  • Co-crystals: Forming a crystalline structure of this compound with a benign co-former molecule can alter the crystal lattice energy and improve solubility and dissolution properties.[17]

  • pH Modification: For ionizable drugs, incorporating pH modifiers into the formulation can create a more favorable micro-environment for dissolution.[16]

Q3: How do I choose between Hot-Melt Extrusion (HME) and Spray Drying for making an Amorphous Solid Dispersion?

A3: The choice depends on the thermal stability of your compound and the desired particle characteristics.

  • Hot-Melt Extrusion (HME) is a solvent-free process, which is advantageous.[4] However, it requires the drug and polymer to be stable at elevated temperatures (typically >150°C).[18]

  • Spray Drying is suitable for heat-sensitive drugs as it involves lower product temperatures. However, it requires the use of organic solvents, which must be removed and can pose environmental and safety challenges.[4]

Q4: What are the critical quality attributes (CQAs) to monitor for an this compound SEDDS formulation?

A4: For a SEDDS formulation, you should monitor:

  • Drug Content and Purity: Ensure no degradation has occurred during formulation.

  • Self-Emulsification Time and Efficiency: The system should emulsify quickly and completely upon dilution.[10]

  • Globule Size and Distribution: A small and uniform droplet size is crucial for consistent absorption.[11]

  • Thermodynamic Stability: The formulation should be stable against phase separation or drug precipitation during storage and upon dilution.

Q5: Can a solid dosage form be developed from a liquid SEDDS?

A5: Yes. Liquid SEDDS can be converted into solid powders or granules through techniques like adsorption onto solid carriers (e.g., Aerosil 200), spray drying, or melt granulation.[11] This creates a solid self-emulsifying drug delivery system (S-SEDDS), which can be filled into capsules or compressed into tablets, improving handling, stability, and patient compliance.[7]

References

AZ-23 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for AZ-23?

For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Protect from moisture and light. Under these conditions, the compound is expected to be stable for at least two years.

Q2: How should I prepare a stock solution of this compound?

We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in a minimal amount of DMSO. Ensure the compound is fully dissolved by vortexing. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the frozen DMSO stock solution immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

Q4: Is this compound sensitive to light?

Yes, prolonged exposure to light can lead to degradation of this compound. Both the solid compound and solutions should be stored in light-protected containers (e.g., amber vials) or covered with aluminum foil.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored at the recommended temperature and protected from light and moisture. Use fresh aliquots of the stock solution for each experiment.
Multiple freeze-thaw cycles of the stock solution.Prepare small, single-use aliquots of the stock solution to avoid repeated freezing and thawing.
Precipitation of the compound in aqueous buffer Low solubility of this compound in aqueous media.Decrease the final concentration of this compound in the experimental buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.5%.
Loss of compound activity over time Hydrolysis or oxidation of the compound in solution.Prepare fresh working solutions from the stock solution for each experiment. Do not store the compound in aqueous buffers.

Stability and Storage Data

Table 1: Long-Term Stability of Lyophilized this compound

Storage TemperatureTimePurity (%)
-80°C24 months>99%
-20°C24 months>98%
4°C6 months95%
25°C1 month85%

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTimePurity (%)
-80°C6 months>99%
-20°C3 months98%
4°C1 week90%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of this compound provided.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Lyophilized this compound stock 10 mM Stock in DMSO (-80°C Storage) start->stock Dissolve working Working Solution (Freshly Prepared) stock->working Dilute in Buffer treatment Treat with this compound working->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubate treatment->incubation assay Perform Assay (e.g., Western Blot, qPCR) incubation->assay data Data Analysis assay->data

Caption: Experimental workflow for treating cell cultures with this compound.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression az23 This compound az23->kinase2

Caption: Hypothetical signaling pathway showing inhibition of Kinase 2 by this compound.

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and informational purposes only. The term "AZ-23" is used as a placeholder for a hypothetical targeted cancer therapy. The mechanisms, protocols, and troubleshooting guides described are based on general principles of acquired resistance to targeted agents, such as kinase inhibitors, and may not be directly applicable to a specific, proprietary compound designated "this compound" without further information. Researchers should always refer to the specific documentation and literature associated with their particular agent.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which cancer cells develop resistance to a targeted therapy like this compound?

Cancer cells can develop resistance to targeted therapies through various mechanisms, which can be broadly categorized as on-target and off-target alterations.[1][2]

  • On-target alterations involve changes to the drug's direct target. A primary example is the acquisition of secondary mutations in the target protein that prevent the drug from binding effectively while preserving the protein's cancer-promoting function.[1]

  • Off-target alterations do not involve the drug's primary target but rather activate alternative signaling pathways to bypass the drug's inhibitory effect. This can include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules that promote cell survival and proliferation.[1][3] For instance, hyperactivation of the PI3K/AKT/mTOR pathway is a common mechanism of resistance to various targeted therapies.[4][5][6]

  • Histological transformation is another mechanism where the cancer cells change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, which may not be dependent on the original drug target.[1]

Q2: Which signaling pathways are most frequently implicated in acquired resistance to targeted therapies?

Several signaling pathways are commonly activated in drug-resistant cancer cells. These pathways can provide alternative routes for cell growth and survival when the primary target of a drug is inhibited.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its hyperactivation is a frequent cause of resistance to various targeted therapies, including those targeting receptor tyrosine kinases.[4][5][6][7][8]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is another critical regulator of cell proliferation and is often activated as a bypass mechanism in response to the inhibition of other signaling routes.[9]

  • Receptor Tyrosine Kinase (RTK) Bypass Signaling: Cancer cells can upregulate or activate alternative RTKs to compensate for the inhibition of the primary targeted RTK. For example, amplification of MET or HER2 can confer resistance to EGFR inhibitors.[9][10]

Q3: What are the initial steps to confirm that my cancer cell line has developed resistance to this compound?

The first step is to perform a dose-response or cell viability assay to compare the sensitivity of the suspected resistant cells to the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the treated cells compared to the parental cells is a strong indicator of acquired resistance.[11] It is generally considered that a 3- to 10-fold increase in IC50 represents a drug-resistant phenotype.[11]

Troubleshooting Guides

Problem 1: My cell viability assay shows a decreased response to this compound over time. How do I establish a stable resistant cell line for further investigation?

Answer: Developing a stable drug-resistant cell line is a crucial step in studying resistance mechanisms. This is typically achieved by continuous or pulsed exposure of the parental cancer cell line to increasing concentrations of the drug over a prolonged period.[11][12]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol outlines a general method for developing a drug-resistant cell line through continuous exposure to a targeted agent.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Targeted drug (e.g., this compound)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial drug concentration: Start by treating the parental cell line with the IC20 or IC50 concentration of the drug, which should be determined from a preliminary cell viability assay.[12]

  • Continuous Exposure: Culture the parental cells in a medium containing the initial drug concentration.

  • Monitor Cell Growth: Initially, a significant portion of the cells will die. Continue to monitor the culture for the emergence of surviving, proliferating colonies.

  • Gradual Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the drug concentration in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.[12]

  • Establish a Stable Resistant Line: Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of the drug compared to the parental line (e.g., 10-fold the initial IC50).

  • Characterize the Resistant Phenotype: Regularly perform cell viability assays to determine the IC50 of the resistant cell line and compare it to the parental line. A stable resistant line should maintain its resistant phenotype over multiple passages in the presence of the drug.

  • Maintenance: Maintain the established resistant cell line in a medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

Problem 2: I have established an this compound resistant cell line. How do I investigate which signaling pathways are activated?

Answer: Western blotting is a powerful technique to analyze the activation state of key signaling proteins in your resistant cell line compared to the parental sensitive cells.[13]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a general procedure for performing a western blot to assess the phosphorylation status of key signaling proteins.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-EGFR, EGFR, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse the parental and resistant cells to extract total protein. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[13][14]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]

  • Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., for total Akt or a loading control) to ensure equal protein loading.

Problem 3: My western blot results suggest the activation of a bypass signaling pathway. How can I test if inhibiting this pathway can restore sensitivity to this compound?

Answer: A synergy screening experiment using a combination of this compound and an inhibitor of the identified bypass pathway can determine if a combination therapy approach is effective.

Protocol 3: Synergy Screening using Combination Drug Treatment and Cell Viability Assay

This protocol describes how to assess the synergistic effect of two drugs using a cell viability assay.

Materials:

  • Resistant cancer cell line

  • This compound

  • Inhibitor of the suspected bypass pathway (Drug B)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)[15][16][17][18]

  • Plate reader

Methodology:

  • Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[15][16]

  • Drug Preparation: Prepare a dose-response matrix of this compound and Drug B. This involves creating serial dilutions of each drug individually and in combination at various fixed ratios.

  • Drug Treatment: Treat the cells with the single agents and the drug combinations across a range of concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the drugs for a period that allows for at least two cell divisions (typically 48-72 hours).[19]

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable assay such as MTT or MTS.[15][17][18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software tools (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Data Presentation

Table 1: IC50 Values of Parental and this compound Resistant Cell Lines
Cell LineThis compound IC50 (nM)Fold Resistance
Parental50-
This compound Resistant50010
Table 2: Combination Index (CI) for this compound and Drug B in this compound Resistant Cells
This compound (nM)Drug B (nM)% InhibitionCombination Index (CI)
25010550.8
50010700.6
25020750.5
50020850.4

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZ23 This compound (Inhibitor) AZ23->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a targeted drug.

PI3K_AKT_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Alternative RTK (e.g., MET, IGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Resistance Resistance to this compound (Proliferation & Survival) mTOR->Resistance DrugB Drug B (PI3K Inhibitor) DrugB->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt pathway activation as a bypass resistance mechanism.

Experimental Workflow Diagram

Synergy_Screening_Workflow start Start: Resistant Cells seed Seed cells in 96-well plate start->seed treat Treat with this compound, Drug B, and Combinations seed->treat incubate Incubate (48-72h) treat->incubate viability Measure Cell Viability incubate->viability analyze Analyze Data (Calculate CI) viability->analyze result Result: Synergy/Additive/ Antagonism analyze->result

Caption: Workflow for a synergy screening experiment.

References

Technical Support Center: AZ-23 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "AZ-23" did not yield a specific, publicly documented experimental compound. The following troubleshooting guide is based on general principles of experimental variability and reproducibility in drug development and may not be specific to the user's "this compound". For precise guidance, please provide the full chemical name, target, or relevant publications for "this compound".

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments involving novel compounds, hypothetically termed "this compound".

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common sources of variability in cell-based assays with a new compound like this compound? Common sources include cell line instability (passage number, genetic drift), reagent variability (lot-to-lot differences in serum, media, or the compound itself), inconsistent cell seeding densities, and variations in incubation times or environmental conditions (temperature, CO2 levels).
How can I minimize variability in my this compound experiments? To minimize variability, it is crucial to use a consistent cell passage number, pre-screen all reagents for lot-to-lot consistency, automate liquid handling where possible to ensure uniform cell seeding and compound addition, and strictly control all incubation and environmental parameters.
My in-vivo experiments with this compound show high variability between animals. What could be the cause? In-vivo variability can stem from differences in animal age, weight, sex, and genetic background. Other factors include the route and volume of administration, circadian rhythms affecting drug metabolism, and stress levels of the animals.
What is the best practice for preparing and storing a novel compound like this compound to ensure its stability and activity? The compound should be stored under the manufacturer's recommended conditions (e.g., temperature, light sensitivity). Prepare fresh stock solutions for each experiment from a powdered form if possible. If using DMSO for solubilization, use a high grade and store aliquots at -80°C to minimize freeze-thaw cycles.
How do I troubleshoot unexpected or inconsistent results in my signaling pathway analysis after this compound treatment? First, verify the identity and purity of your this compound sample. Confirm the activity of all reagents in your signaling assay (e.g., antibodies, enzymes). Run appropriate positive and negative controls. It is also advisable to use a secondary, orthogonal assay to confirm the initial findings.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes & Solutions

CauseTroubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use an automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.
Compound Solubility Visually inspect the compound in solution for any precipitation. If solubility is an issue, try using a different solvent or a lower concentration range. Sonication may also help to dissolve the compound.
Reagent Variability Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure consistency with previous lots.
Incubation Time Strictly adhere to the specified incubation time. Small variations can lead to significant differences in results, especially for fast-acting compounds.
Issue 2: High Variability in Animal Models for Efficacy Studies

Possible Causes & Solutions

CauseTroubleshooting Step
Animal Health and Stress Ensure all animals are healthy and properly acclimated to the facility before the start of the experiment. Minimize animal handling and other stressors.
Dosing Accuracy Calibrate all dosing equipment regularly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intravenous injections, visually confirm successful injection.
Pharmacokinetics (PK) Conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing regimen (dose and frequency).
Tumor/Disease Model Heterogeneity If using a tumor model, ensure that the initial tumor volumes are as uniform as possible across all groups. Randomize animals into treatment groups.

Visualizing Experimental Workflows and Pathways

To enhance reproducibility, it is critical to have a clear and standardized experimental workflow.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Consistent Passage) Cell_Seeding Cell Seeding (Automated Counting) Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation (Fresh Stock) Compound_Addition Compound Addition Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation (Controlled Environment) Compound_Addition->Incubation Assay_Readout Assay Readout Incubation->Assay_Readout Data_Collection Data Collection Assay_Readout->Data_Collection QC Quality Control (e.g., Z'-factor) Data_Collection->QC Analysis IC50 Calculation QC->Analysis Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

adjusting AZ-23 treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZ-23

Disclaimer: The following content is for illustrative purposes and is based on a fictional compound, "this compound," an inhibitor of the IL-23 signaling pathway. The information provided is synthesized from general knowledge of drug development, immunology, and the IL-23 pathway.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Interleukin-23 (IL-23) signaling pathway. It binds to the IL-23 receptor complex, preventing the downstream phosphorylation of STAT3 and subsequent activation of Th17 cells.[1][2] This disruption of the IL-23/IL-17 axis reduces the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, which are key drivers of several autoimmune and inflammatory diseases.[3][4]

Q2: What is the recommended starting dose and treatment duration for in vitro studies?

A2: The optimal in vitro concentration of this compound will vary depending on the cell type and experimental conditions. We recommend starting with a dose-response experiment to determine the IC50 for your specific cell line. A typical starting concentration range is 1 nM to 1 µM. For treatment duration, a 24-72 hour incubation period is generally sufficient to observe a significant reduction in downstream signaling and cytokine production.

Q3: How does the efficacy of this compound change with prolonged treatment in vivo?

A3: Pre-clinical in vivo studies suggest that the efficacy of this compound is dependent on maintaining a therapeutic concentration at the site of inflammation. Chronic dosing has been shown to lead to sustained suppression of the IL-23/IL-17 pathway and a reduction in disease pathology. However, the optimal treatment duration to achieve long-term remission is still under investigation and may vary depending on the disease model.

Troubleshooting Guides

Issue 1: High variability in efficacy between experiments.

  • Question: We are observing significant variability in the efficacy of this compound in our in vitro assays. What could be the cause?

  • Answer:

    • Cell Passage Number: Ensure that you are using cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

    • Reagent Consistency: Verify the consistency of all reagents, including cell culture media, serum, and stimulating agents. Batch-to-batch variability in these components can impact results.

    • Compound Stability: this compound is light-sensitive. Ensure that all stock solutions and working dilutions are protected from light and stored at the recommended temperature. Prepare fresh dilutions for each experiment.

Issue 2: Sub-optimal in vivo efficacy despite achieving target plasma concentration.

  • Question: Our pharmacokinetic data shows that we are reaching the target plasma concentration of this compound, but the in vivo efficacy is lower than expected. What should we investigate?

  • Answer:

    • Tissue Distribution: While plasma concentration is a useful metric, it may not accurately reflect the concentration of this compound at the site of inflammation. Consider performing tissue distribution studies to determine the local concentration of the compound.

    • Target Engagement: Confirm that this compound is engaging with the IL-23 receptor in the target tissue. This can be assessed through pharmacodynamic assays, such as measuring the phosphorylation of STAT3 in tissue lysates.

    • Disease Model Specifics: The efficacy of this compound can be influenced by the specific pathophysiology of the in vivo model. Ensure that the chosen model is highly dependent on the IL-23/IL-17 axis.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on IL-17A Production by Th17 Cells

This compound Concentration (nM)Inhibition of IL-17A Production (%)
115.2 ± 2.1
1048.5 ± 3.5
5085.1 ± 1.8
10095.3 ± 0.9
50098.7 ± 0.5

Table 2: Effect of this compound Treatment Duration on Disease Activity Index (DAI) in a Murine Colitis Model

Treatment DurationVehicle Control (DAI)This compound (10 mg/kg) (DAI)p-value
7 Days3.8 ± 0.42.1 ± 0.3<0.01
14 Days4.2 ± 0.51.5 ± 0.2<0.001
21 Days4.5 ± 0.61.1 ± 0.2<0.001

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation and IL-17A Measurement

  • Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from splenocytes of C57BL/6 mice using a naive CD4+ T cell isolation kit.

  • Activate T cells: Plate the isolated cells at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Differentiate Th17 cells: Culture the cells in the presence of IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) for 3 days.

  • Treat with this compound: On day 3, add varying concentrations of this compound or vehicle control to the cultures.

  • Restimulate and measure IL-17A: After 24 hours of treatment, restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4 hours.

  • Analyze IL-17A production: Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit.

Protocol 2: Induction of DSS-Induced Colitis in Mice

  • Acclimatize animals: Acclimatize 8-10 week old C57BL/6 mice to the animal facility for at least one week prior to the start of the experiment.

  • Induce colitis: Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5 consecutive days.

  • Administer this compound: On day 0, begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle control.

  • Monitor disease activity: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sacrifice and tissue collection: On the designated day of sacrifice (e.g., day 7, 14, or 21), euthanize the mice and collect the colon for histological analysis and cytokine measurement.

Visualizations

IL23_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL23 IL-23 IL23R IL-23R IL23->IL23R binds JAK2 JAK2 IL23R->JAK2 activates IL12RB1 IL-12Rβ1 TYK2 TYK2 IL12RB1->TYK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates TYK2->STAT3 phosphorylates pSTAT3 pSTAT3 RORgt RORγt pSTAT3->RORgt activates IL17 IL-17A/F RORgt->IL17 induces transcription AZ23 This compound AZ23->IL23R inhibits

Caption: IL-23 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis dose_response Dose-Response Curve (Determine IC50) duration_study_vitro Treatment Duration Study (24h, 48h, 72h) dose_response->duration_study_vitro pk_study Pharmacokinetic Study (Determine Cmax, T1/2) duration_study_vitro->pk_study Inform In Vivo Dosing pd_study Pharmacodynamic Study (Target Engagement) pk_study->pd_study efficacy_study Efficacy Study (Varying Durations) pd_study->efficacy_study data_analysis Analyze Efficacy vs. Duration efficacy_study->data_analysis

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Sub-optimal Efficacy Observed check_invitro In Vitro or In Vivo? start->check_invitro invitro_issues Check: - Cell Passage - Reagent Consistency - Compound Stability check_invitro->invitro_issues In Vitro invivo_issues Check: - Pharmacokinetics - Tissue Distribution - Target Engagement check_invitro->invivo_issues In Vivo resolve_invitro Optimize In Vitro Protocol invitro_issues->resolve_invitro resolve_invivo Adjust In Vivo Protocol invivo_issues->resolve_invivo

Caption: Logical workflow for troubleshooting sub-optimal this compound efficacy.

References

minimizing AZ-23 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of AZ-23 during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1] Its chemical name is 5-chloro-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-N′-(5-propan-2-yloxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. By competing with ATP for the binding site on the Trk kinases, this compound effectively blocks their catalytic activity and inhibits downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, the recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to note that solutions of this compound are reported to be unstable, and it is highly recommended to prepare fresh solutions for each experiment.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected potency of this compound in assays. Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO before each experiment. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes to minimize handling.
Hydrolysis of the 2,4-diaminopyrimidine core. The 2,4-diaminopyrimidine scaffold of this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3][4] Maintain the pH of aqueous buffers used in experiments within a neutral range (pH 6.8-7.4) to minimize hydrolysis.
Photodegradation. Pyrimidine-based compounds can be sensitive to light. Protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.
Oxidative degradation. Small molecule inhibitors can be susceptible to oxidation. Use high-purity solvents and consider degassing aqueous buffers to remove dissolved oxygen.
High background signal or off-target effects in cellular assays. Precipitation of this compound in aqueous media. Due to its hydrophobic nature, this compound may precipitate in aqueous buffers at higher concentrations. Ensure complete dissolution in DMSO before diluting into aqueous media. Visually inspect for any precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation with solubilizing agents, if compatible with the assay.
Non-specific binding. At high concentrations, small molecule inhibitors can exhibit non-specific binding to other proteins or cellular components. Determine the optimal concentration range for this compound in your specific assay through dose-response experiments. Include appropriate vehicle controls (DMSO only) in all experiments.
Variability between experimental replicates. Inaccurate pipetting of small volumes. Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. For very small volumes, consider preparing a larger volume of a less concentrated intermediate dilution.
Cell health and density. Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Variations in cell number can significantly impact the results of cellular assays.

Experimental Protocols

In Vitro Trk Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific Trk kinase in a biochemical assay.

Materials:

  • Recombinant human Trk kinase (e.g., TrkA, TrkB, or TrkC)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates (white, low-volume for luminescence assays)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration for the highest dose is 10 mM. Then, perform serial dilutions to obtain the desired concentration range for the IC₅₀ determination.

  • Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a solution containing the Trk kinase and its substrate at their optimal concentrations (determined empirically or from the literature).

  • Set up the Assay Plate:

    • Add a small volume (e.g., 1 µL) of each this compound dilution or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Add the kinase reaction mix to each well.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction: Add ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific Trk kinase being tested.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Trk Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit ligand-induced Trk phosphorylation in a cellular context.

Materials:

  • Cells expressing the Trk receptor of interest (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB/TrkC)

  • Cell culture medium

  • Ligand for the specific Trk receptor (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB)

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk (for normalization)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to the desired confluency. Before treatment, starve the cells in serum-free medium for a specified period (e.g., 4-16 hours) to reduce basal Trk phosphorylation.

  • This compound Pre-treatment: Treat the starved cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand at its optimal concentration for a short period (e.g., 5-15 minutes) to induce Trk phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with the anti-total-Trk antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-Trk signal as a ratio to the total-Trk signal.

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

Tropomyosin receptor kinases (Trks) are single-pass transmembrane receptors that, upon binding to their respective neurotrophin ligands, dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of several downstream signaling cascades, primarily the Ras-MAPK, PI3K-Akt, and PLC-γ pathways. These pathways are crucial for regulating cell survival, proliferation, differentiation, and neuronal function.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor Neurotrophin->Trk Binding pTrk p-Trk (Dimerized & Autophosphorylated) Trk->pTrk Dimerization & Autophosphorylation Ras Ras pTrk->Ras PI3K PI3K pTrk->PI3K PLCg PLC-γ pTrk->PLCg AZ23 This compound AZ23->pTrk Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3 + DAG PLCg->IP3_DAG MEK MEK Raf->MEK mTOR mTOR Akt->mTOR PKC PKC IP3_DAG->PKC Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release ERK ERK MEK->ERK CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PKC->CellSurvival GeneExpression Gene Expression ERK->GeneExpression GeneExpression->CellSurvival

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Trk Phosphorylation Assay

The following diagram illustrates the key steps in performing a cellular assay to measure the inhibition of Trk phosphorylation by this compound.

Cellular_Assay_Workflow start Start plate_cells Plate cells expressing Trk receptor start->plate_cells starve_cells Serum-starve cells plate_cells->starve_cells pretreat Pre-treat with this compound or vehicle (DMSO) starve_cells->pretreat stimulate Stimulate with Trk ligand (e.g., NGF) pretreat->stimulate lyse_cells Lyse cells stimulate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein western_blot Western Blot Analysis (p-Trk & Total Trk) quantify_protein->western_blot analyze Analyze data (Densitometry) western_blot->analyze end End analyze->end

Caption: Workflow for a cellular Trk phosphorylation assay.

Troubleshooting Logic for Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health & Consistency start->check_cells fresh_az23 Prepare fresh this compound solution check_reagents->fresh_az23 This compound solution > 1 day old? verify_buffers Verify buffer pH and composition check_reagents->verify_buffers Buffer issues suspected? check_pipetting Verify pipetting accuracy check_protocol->check_pipetting High variability in replicates? optimize_concentrations Optimize inhibitor/ligand concentrations check_protocol->optimize_concentrations Sub-optimal inhibition/stimulation? check_passage Check cell passage number check_cells->check_passage Inconsistent cell morphology? confirm_density Confirm consistent cell density check_cells->confirm_density Variable signal intensity? rerun Re-run Experiment fresh_az23->rerun verify_buffers->rerun check_pipetting->rerun optimize_concentrations->rerun check_passage->rerun confirm_density->rerun

Caption: Troubleshooting logic for experiments with this compound.

References

troubleshooting inconsistent results with AZ-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the small molecule inhibitor, AZ-23.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. By binding to the ATP pocket of the Kinase-X catalytic domain, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the Pro-Survival Pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. For working solutions, dilute the stock solution in an appropriate cell culture medium or assay buffer immediately before use.

Q3: Is this compound light-sensitive?

A3: this compound is moderately light-sensitive. We recommend protecting the lyophilized powder and solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for Kinase-X, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for Kinase-X. Researchers should always perform dose-response experiments and include appropriate controls to mitigate the risk of misinterpreting results due to off-target effects.[1]

Troubleshooting Inconsistent Results

Inconsistent results with small molecule inhibitors can arise from various factors, including experimental design, reagent handling, and biological variability. The following guides are designed to help you troubleshoot common issues with this compound.

Guide 1: Variable IC50 Values in Cell Viability Assays
Potential Cause Recommended Action
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding the compound.
Variability in Compound Dilution Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
DMSO Concentration Effects Maintain a consistent final DMSO concentration across all wells, including vehicle controls. The final DMSO concentration should typically not exceed 0.5%.
Cell Line Instability Use cells from a low passage number and regularly perform cell line authentication. Genetic drift in cultured cells can alter their sensitivity to inhibitors.
Assay Incubation Time Optimize and standardize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
Guide 2: Discrepancies Between Biochemical and Cellular Assays
Potential Cause Recommended Action
Poor Cell Permeability This compound may have low permeability across the cell membrane. Consider using a cell line with higher expression of relevant transporters or using permeabilizing agents if appropriate for the assay.
Efflux Pump Activity Cancer cell lines can overexpress efflux pumps like P-glycoprotein (P-gp) that actively remove the inhibitor from the cell.[2] Co-incubation with an efflux pump inhibitor can help determine if this is a factor.
Compound Instability in Culture Media This compound may degrade in the cell culture medium over long incubation periods. Assess the stability of this compound in your specific medium at 37°C over the course of the experiment.
High Protein Binding This compound may bind to proteins in the fetal bovine serum (FBS) of the culture medium, reducing its effective concentration. Consider reducing the FBS concentration during the treatment period if your cells can tolerate it.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Kinase-X Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate-Y (the downstream target of Kinase-X) and total Substrate-Y overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Substrate-Y.

Visualizations

AZ23_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y ProSurvival Pro-Survival Genes (e.g., Bcl-2) pSubstrateY->ProSurvival Activates Transcription Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits AZ23 This compound AZ23->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A549) CellSeeding 3. Seed Cells in Plates CellCulture->CellSeeding AZ23_Prep 2. Prepare this compound Stock & Dilutions Treatment 4. Treat Cells with this compound AZ23_Prep->Treatment CellSeeding->Treatment Incubation 5. Incubate (e.g., 48h) Treatment->Incubation ViabilityAssay 6a. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay WesternBlot 6b. Western Blot (p-Substrate-Y) Incubation->WesternBlot DataAnalysis 7. Data Analysis (IC50, etc.) ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for testing this compound.

References

Validation & Comparative

A Comparative Analysis of AZ-23 Efficacy Against Other Tropomyosin Receptor Kinase (Trk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AZ-23, a potent and selective Trk kinase inhibitor, with other notable Trk inhibitors including larotrectinib, entrectinib, selitrectinib, and repotrectinib. The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential of these agents.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy.

This compound is a novel, orally bioavailable ATP-competitive inhibitor of Trk kinases. Preclinical studies have demonstrated its potent and selective activity against TrkA and TrkB. This guide will compare its efficacy with other well-characterized Trk inhibitors, providing a comprehensive overview of their preclinical performance.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and other selected Trk inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorTrkA (nM)TrkB (nM)TrkC (nM)Other Notable Targets (IC50 in nM)
This compound 28-FGFR1 (24), Flt3 (52), Ret (55)
Larotrectinib 5-115-115-11Highly selective for Trk kinases
Entrectinib 135ROS1 (7), ALK (12)[1]
Selitrectinib <1-<2.5-
Repotrectinib ---ROS1, ALK

Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Models

InhibitorModelDosingTumor Growth InhibitionReference
This compound TrkA-driven allograftOral administrationSignificant tumor growth inhibition[2]
AZD6918 (related compound) Neuroblastoma xenograft-Enhanced etoposide efficacy[3]
Entrectinib SH-SY5Y-TrkB xenograftOral administrationSignificant tumor growth inhibition[2][4]
Larotrectinib --Marked and durable antitumor activity in TRK fusion-positive cancers[5]
Repotrectinib Neuroblastoma xenograft20 mg/kg twice daily (oral)Decreased tumor growth and improved survival[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Kinase Inhibition Assay (Radiometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. Inhibition of the kinase results in a decreased signal.

  • Procedure:

    • A recombinant human TrkA kinase expressed in insect cells is used.

    • The test compound is pre-incubated with the enzyme (e.g., 0.18 U/ml) for 15 minutes at 37°C in a modified HEPES buffer (pH 7.4).

    • The kinase reaction is initiated by adding a substrate (e.g., 0.2 mg/ml poly(Glu:Tyr)) and ATP (e.g., 10 µM) containing [γ-32P]ATP.

    • The reaction is allowed to proceed for 30 minutes and is then terminated by the addition of 3% phosphoric acid.

    • The reaction mixture is spotted on phosphocellulose paper, which binds the phosphorylated substrate.

    • The radioactivity of the bound, phosphorylated substrate is quantified using a scintillation counter or phosphorimager.[7]

    • IC50 values are calculated from the dose-response curves.

2. Cell Viability Assay (MTS)

  • Objective: To assess the effect of a compound on the metabolic activity and viability of cultured cells.

  • Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 120 µl of culture medium.[8]

    • After allowing the cells to adhere and grow, they are treated with various concentrations of the test compound.

    • The plate is incubated for a specified period (e.g., 72 hours).

    • Following the incubation, 20-25 µl of a one-solution MTS reagent is added to each well.[8][9]

    • The plate is incubated for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.[8]

    • Cell viability is calculated as a percentage of the untreated control cells.

3. Neuroblastoma Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of a compound in a mouse model of neuroblastoma.

  • Principle: Human neuroblastoma cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.

  • Procedure:

    • Human neuroblastoma cells (e.g., 1 x 10⁷ cells in 0.1 ml suspension) are subcutaneously injected into the flank of nude mice.[10][11]

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are also monitored.

    • The study is continued for a predetermined period or until tumors in the control group reach a specified size.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups.

Signaling Pathways and Visualizations

Trk receptor activation triggers several downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. The primary pathways implicated in Trk-driven cancers are the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway.

Trk_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF, NT-3) Trk Trk Receptor (TrkA, TrkB, TrkC) Ligand->Trk RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Differentiation & Growth ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: Trk receptor signaling pathways in cancer.

The following diagram illustrates a typical workflow for evaluating the efficacy of a Trk inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) KinaseAssay In Vitro Kinase Assay Start->KinaseAssay IC50 Determination CellAssay Cell-Based Viability Assay KinaseAssay->CellAssay Cellular Potency Xenograft In Vivo Xenograft Model CellAssay->Xenograft In Vivo Efficacy DataAnalysis Data Analysis & Efficacy Comparison Xenograft->DataAnalysis

Caption: Preclinical evaluation workflow for Trk inhibitors.

Discussion

This compound demonstrates potent low nanomolar inhibition of TrkA and TrkB kinases, comparable to other leading Trk inhibitors. Its selectivity profile, with some activity against other kinases like FGFR1, Flt3, and Ret, differentiates it from highly selective inhibitors like larotrectinib. This broader activity could be advantageous in certain contexts but may also contribute to off-target effects.

In vivo, this compound has shown significant tumor growth inhibition in a TrkA-driven allograft model, indicating its potential for oral efficacy.[2] Entrectinib has also demonstrated robust in vivo activity in neuroblastoma xenografts, both as a single agent and in combination with chemotherapy.[2][4] Larotrectinib and repotrectinib have also shown significant promise in preclinical models and have progressed to clinical use.

The choice of a particular Trk inhibitor for further development or clinical application will depend on a variety of factors, including the specific Trk fusion, the tumor type, the inhibitor's selectivity profile, and its pharmacokinetic and pharmacodynamic properties. The data presented in this guide provide a foundation for making such informed decisions.

It is important to note that resistance to Trk inhibitors can emerge through on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.[12] Therefore, the development of next-generation inhibitors and combination therapies remains an important area of research.

References

Comparative Analysis of AZ-23 and Other TrkA Inhibitors on TrkA Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Tropomyosin receptor kinase A (TrkA) inhibitor, AZ-23, with other notable TrkA inhibitors: Larotrectinib, Entrectinib, and Selitrectinib. The focus of this comparison is on their efficacy in inhibiting TrkA phosphorylation, a critical event in the TrkA signaling pathway. This document summarizes key quantitative data, details experimental methodologies for assessing TrkA phosphorylation, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to TrkA and its Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons.[1][2][3] Activation of TrkA by its ligand, nerve growth factor (NGF), leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2][4] This phosphorylation cascade initiates downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are vital for neuronal cell growth, differentiation, and survival.[3][5] Dysregulation of the TrkA signaling pathway has been implicated in various cancers, making TrkA an attractive target for therapeutic intervention.[5] TrkA inhibitors are a class of targeted therapies designed to block the kinase activity of TrkA, thereby inhibiting its phosphorylation and downstream signaling.

Quantitative Comparison of TrkA Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives against TrkA and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Other Notable Kinase Inhibition (IC50 in nM)
This compound 2824FGFR1 (24), Flt3 (52), Ret (55), MuSk (84), Lck (99)
Larotrectinib 5-11--Highly selective for TRK proteins with over 100-fold selectivity against other kinases.
Entrectinib 1-5--ROS1 (1-5), ALK (1-5)
Selitrectinib 0.6<1<2.5Highly selective for TRK proteins, with over 1000-fold selectivity for 98% of non-TRK kinases tested.

Note: IC50 values can vary between different experimental setups and assays. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols for Measuring TrkA Phosphorylation

Accurate assessment of TrkA phosphorylation is crucial for evaluating the efficacy of inhibitors like this compound. Below are detailed protocols for two common methods: a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a Western Blot analysis.

This protocol provides a step-by-step guide for a solid-phase sandwich ELISA to detect and quantify phosphorylated TrkA in cell lysates.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for total TrkA.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Detection antibody specific for phosphorylated TrkA (p-TrkA).

  • HRP-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 0.16M sulfuric acid).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluence and treat with the TrkA inhibitor (e.g., this compound) at various concentrations for the desired time.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA Assay:

    • Add 100 µL of diluted cell lysates to the wells of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C to allow the capture antibody to bind to the TrkA protein.

    • Wash the wells three times with wash buffer to remove unbound proteins.

    • Add 100 µL of the p-TrkA detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of the stop solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Generate a standard curve if quantifying the absolute amount of p-TrkA.

    • Normalize the p-TrkA signal to the total protein concentration for each sample.

    • Plot the percentage of TrkA phosphorylation inhibition as a function of the inhibitor concentration to determine the IC50 value.

This protocol outlines the procedure for detecting phosphorylated TrkA in cell lysates using Western blotting.

Materials:

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-TrkA and anti-total TrkA.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

  • Cell lysis buffer with protease and phosphatase inhibitors.

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the ELISA protocol.

    • Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-p-TrkA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer (TBST).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total TrkA:

    • To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total TrkA.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly.

    • Repeat the blocking and antibody incubation steps using the anti-total TrkA primary antibody.

  • Data Analysis:

    • Quantify the band intensities for both p-TrkA and total TrkA using densitometry software.

    • Calculate the ratio of p-TrkA to total TrkA for each sample.

    • Compare the ratios between untreated and inhibitor-treated samples to determine the effect of the inhibitor on TrkA phosphorylation.

Visualizing the TrkA Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization pTrkA p-TrkA TrkA->pTrkA Autophosphorylation Shc Shc pTrkA->Shc PI3K PI3K pTrkA->PI3K PLCg PLCγ pTrkA->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Translocation AKT AKT PI3K->AKT Gene_Expression Gene Expression (Neuronal Survival, Differentiation, Growth) AKT->Gene_Expression IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Gene_Expression Nucleus Nucleus CREB->Gene_Expression AZ23 This compound (TrkA Inhibitor) AZ23->TrkA Inhibition

Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_TrkA_Phosphorylation cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis Cell_Culture 1. Culture Neuronal Cells Treatment 2. Treat with this compound (or other inhibitors) Cell_Culture->Treatment Lysis 3. Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification ELISA 5a. Sandwich ELISA - Capture Total TrkA - Detect Phospho-TrkA Quantification->ELISA Western 5b. Western Blot - SDS-PAGE - Transfer to Membrane - Probe with p-TrkA Ab Quantification->Western Normalization 6. Normalize to Total TrkA ELISA->Normalization Western->Normalization IC50 7. Determine IC50 Normalization->IC50

Caption: Experimental Workflow for Assessing TrkA Phosphorylation Inhibition.

References

AZ-23 vs. Larotrectinib: A Comparative Analysis of Two TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Tropomyosin Receptor Kinase (TRK) inhibitors: AZ-23 and larotrectinib. Both compounds are potent inhibitors of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are key drivers in the development and progression of a variety of cancers when constitutively activated by chromosomal rearrangements leading to NTRK gene fusions. This document summarizes their performance based on available preclinical and clinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Larotrectinib is a first-in-class, highly selective TRK inhibitor that has received FDA approval for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[1][2][3] this compound is a novel, potent, and selective TRK kinase inhibitor that has demonstrated efficacy in preclinical models.[4] While both molecules target the same kinase family, differences in their selectivity profiles and stages of development warrant a close comparison for researchers in the field of oncology drug discovery.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and larotrectinib, focusing on their in vitro potency and kinase selectivity.

Table 1: In Vitro Potency against TRK Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
This compound 28Not Reported
Larotrectinib 5-115-115-11

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseThis compound IC50 (nM)Larotrectinib Selectivity
FGFR124>100-fold selective over non-TRK kinases (except TNK2)
Flt352
Ret55
MuSk84
Lck99

Data for larotrectinib indicates high selectivity against a panel of 226 other non-TRK kinases.[4]

Mechanism of Action and Signaling Pathway

Both this compound and larotrectinib are ATP-competitive inhibitors of TRK kinases.[5] TRK receptors, upon binding their neurotrophin ligands or as a result of oncogenic fusions, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, primarily the MAPK/ERK, PI3K/AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation.[6] By blocking the ATP-binding site, this compound and larotrectinib prevent this initial phosphorylation event, thereby inhibiting the activation of these oncogenic signaling pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes TRK TRK Receptor (TrkA, TrkB, TrkC) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR Activation PLCG PLCγ Pathway TRK->PLCG Activation Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) or Fusion Partner Neurotrophin->TRK Binding & Dimerization AZ23 This compound AZ23->TRK Inhibition Larotrectinib Larotrectinib Larotrectinib->TRK Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCG->Differentiation

Figure 1: TRK Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of TRK inhibitors like this compound and larotrectinib.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

  • Methodology:

    • Recombinant human TRK kinase domains are incubated with a fluorescently-labeled peptide substrate and ATP.

    • The inhibitor (this compound or larotrectinib) is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation/Viability Assay
  • Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells harboring NTRK fusions.

  • Methodology:

    • Cancer cell lines with known NTRK fusions (e.g., KM12, CUTO-3) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the inhibitor.

    • After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50) is determined.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Human tumor cells with NTRK fusions are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker assessment).

Experimental_Workflow Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Assay Cell-Based Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Xenograft Xenograft Tumor Model (Assess Efficacy) Cell_Assay->Xenograft Active in Cells PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft->PD_Analysis Phase_I Phase I Clinical Trial (Safety & PK/PD) Xenograft->Phase_I Efficacious in Vivo Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Safe & Tolerable FDA_Approval FDA Approval Phase_II->FDA_Approval Clinically Effective

Figure 2: Typical Drug Discovery and Development Workflow for a Kinase Inhibitor.

Comparative Efficacy and Clinical Development

This compound: Preclinical data for this compound demonstrates potent inhibition of TRK kinases and significant tumor growth inhibition in mouse xenograft models of neuroblastoma.[4] It has shown in vivo TrkA kinase inhibition and efficacy in a TrkA-driven allograft model following oral administration.[4] To date, there is no publicly available information on clinical trials for this compound.

Larotrectinib: Larotrectinib has undergone extensive clinical development, leading to its FDA approval. In clinical trials involving patients with NTRK gene fusion-positive tumors, larotrectinib demonstrated a high overall response rate (ORR) of 75-80%.[3][7] Responses have been observed across a wide range of tumor types in both adult and pediatric patients.[3] The responses to larotrectinib have been shown to be durable.[8]

Feature_Comparison cluster_az23 This compound cluster_laro Larotrectinib AZ23_Potency Potent TRK inhibitor (nM IC50s) AZ23_Selectivity Selectivity profile shows some off-target activity (FGFR1, Flt3, Ret, etc.) AZ23_Dev Preclinical stage of development AZ23_Clinical No reported clinical trials Laro_Potency Potent TRK inhibitor (nM IC50s) Laro_Selectivity Highly selective for TRK kinases (>100-fold) Laro_Dev Clinically approved (FDA) Laro_Efficacy High overall response rate (75-80%) in patients Comparison Comparative Analysis Comparison->AZ23_Potency Comparison->AZ23_Selectivity Comparison->AZ23_Dev Comparison->AZ23_Clinical Comparison->Laro_Potency Comparison->Laro_Selectivity Comparison->Laro_Dev Comparison->Laro_Efficacy

Figure 3: Logical Comparison of this compound and Larotrectinib.

Conclusion

Both this compound and larotrectinib are potent inhibitors of the TRK kinase family with demonstrated anti-tumor activity. Larotrectinib has successfully translated its preclinical promise into a clinically approved, highly effective targeted therapy for patients with NTRK fusion-positive cancers, notable for its high selectivity and durable responses. This compound shows significant potential in preclinical models, though its selectivity profile appears broader than that of larotrectinib. Further development and potential clinical investigation of this compound will be necessary to fully elucidate its therapeutic potential and position relative to established TRK inhibitors like larotrectinib. This comparative guide serves as a resource for researchers to understand the current landscape of TRK inhibition and to inform future drug development efforts in this important area of oncology.

References

AZ-23: A Head-to-Head Comparison with Leading FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZ-23, a novel kinase inhibitor, with established Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors currently in clinical use or advanced development. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of the biochemical and cellular activities of these compounds, alongside detailed experimental methodologies.

Introduction to FGFR1 Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of cancers, including lung, breast, and bladder carcinomas.[2] Consequently, the development of potent and selective FGFR1 inhibitors has become a significant focus in targeted cancer therapy. This guide evaluates this compound, a compound with reported activity against FGFR1, in the context of well-characterized FGFR1 inhibitors: AZD4547, Pemigatinib, Erdafitinib, and Infigratinib.

Biochemical Activity: Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. The following table summarizes the reported IC50 values of this compound and other prominent FGFR1 inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results. A direct comparison is most accurate when data is generated from head-to-head studies under identical experimental conditions.

CompoundFGFR1 IC50 (nM)Other Kinase Activities (IC50 in nM)
This compound 24TrkA (2), TrkB (8), Flt3 (52), Ret (55), MuSk (84), Lck (99)
AZD4547 0.2[3]FGFR2 (2.5), FGFR3 (1.8)[3]
Pemigatinib 0.4[4][5]FGFR2 (0.5), FGFR3 (1.2), FGFR4 (30)[4][5]
Erdafitinib 1.2[6]FGFR2 (2.5), FGFR3 (3.0), FGFR4 (5.7)[6]
Infigratinib (BGJ398) 0.9[7][8]FGFR2 (1.4), FGFR3 (1), FGFR4 (60)[7][8]

Cellular Activity: Anti-proliferative Effects

The efficacy of an FGFR1 inhibitor in a biological context is determined by its ability to inhibit the proliferation of cancer cells that are dependent on FGFR1 signaling. The following table presents the cellular activity of the compared inhibitors in various cancer cell lines.

CompoundCell LineFGFR StatusIC50 / GI50 (nM)
AZD4547 AN3-CAFGFR mutant<1000[9]
RT-112High FGFR3 expression100-200[9]
Pemigatinib Cells with FGFR2-CLIP1 fusionFGFR2 fusion10.16[5]
Erdafitinib Cells expressing FGFR1FGFR1 expression22.1[10]
Cells expressing FGFR3FGFR3 expression13.2[10]
Cells expressing FGFR4FGFR4 expression25[10]
Infigratinib (BGJ398) BaF3 (FGFR1-dependent)FGFR1 dependent2900[7]
RT112FGFR3 overexpression5[7]

In Vivo Efficacy

Preclinical in vivo studies using animal models are critical for evaluating the therapeutic potential of a drug candidate. The following is a summary of available in vivo data for the compared FGFR1 inhibitors.

CompoundAnimal ModelTumor TypeEfficacy
AZD4547 Human tumor xenograft modelFGFR-drivenPotent, dose-dependent antitumor activity[1]
Pemigatinib Mouse xenograft modelsFGFR1, FGFR2, or FGFR3 alterationsPotent anti-tumor activity[11]
Erdafitinib Mouse xenograft modelsFGFR-driven tumorsIn vivo antitumor activity[12]
Infigratinib (BGJ398) Orthotopic xenograft bladder cancer modelBladder cancerInduced tumor growth inhibition and stasis[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds and activates RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Proliferation Ca2->Proliferation

Caption: FGFR1 Signaling Pathway.

Experimental_Workflow Experimental Workflow for FGFR1 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical Biochemical Assay (e.g., LanthaScreen) Cellular Cellular Assay (e.g., MTT Proliferation Assay) Biochemical->Cellular Assess cellular potency Xenograft Xenograft Model (FGFR1-driven cancer) Cellular->Xenograft Evaluate in vivo efficacy Lead_Opt Lead Optimization Xenograft->Lead_Opt Refine compound Start Compound Synthesis (this compound) Start->Biochemical Determine IC50 Clinical Clinical Trials Lead_Opt->Clinical

Caption: Experimental Workflow.

Experimental Protocols

Biochemical Kinase Assay (LanthaScreen™)

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of an inhibitor to a kinase.[13][14][15]

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. An inhibitor competes with the tracer for binding to the kinase, resulting in a loss of FRET.[15]

General Protocol:

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., this compound). Prepare a mixture of the kinase and the europium-labeled antibody in kinase buffer. Prepare the Alexa Fluor™ 647-labeled tracer solution.[14]

  • Assay Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[14]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[14]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]

General Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with FGFR1 amplification) in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours).[18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[17]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the inhibitor concentration to determine the IC50 or GI50 value.

In Vivo Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells with known FGFR1 alterations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

General Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of FGFR1-driven cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) orally or via another appropriate route at various doses. The control group receives a vehicle.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.

Conclusion

This guide provides a comparative overview of this compound in relation to established FGFR1 inhibitors. Based on the available data, this compound demonstrates inhibitory activity against FGFR1, although its primary targets appear to be the Trk kinases. The well-characterized FGFR1 inhibitors—AZD4547, Pemigatinib, Erdafitinib, and Infigratinib—exhibit potent and selective inhibition of FGFR1 in the low nanomolar range.

For a definitive assessment of this compound's potential as an FGFR1 inhibitor, direct head-to-head comparative studies are essential. Such studies should employ standardized biochemical and cellular assays, as well as in vivo models, to provide a robust and directly comparable dataset. This will enable a clearer understanding of the relative potency, selectivity, and potential therapeutic advantages of this compound in the context of FGFR1-driven cancers. Researchers are encouraged to utilize the detailed experimental protocols provided herein to facilitate such comparative investigations.

References

Independent Validation of AZ-23's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-tumor activity of the novel MEK inhibitor AZ-23 against other targeted therapies. The experimental data summarized below is intended for researchers, scientists, and drug development professionals to evaluate the pre-clinical efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data on the anti-tumor activity of this compound and two alternative agents, Compound S (a Src inhibitor) and Compound F (an FGFR/TRK inhibitor).

Table 1: In Vitro Anti-Proliferative Activity

CompoundTargetCell LineIC50 (µM)Citation
This compound (MEK Inhibitor) MEK1Multiple Human CancersVaries[1]
Compound S (Src Inhibitor) SrcK562 (Leukemia)0.22[2]
A549 (Lung)0.14 (Anti-migratory IC50)[2]
Various Cell Lines0.2 - >10[3]
Compound F (FGFR/TRK Inhibitor) TRKA/B/CKM12(Luc)0.1 (GI50)[4]
Ba/F3 ETV6-NTRK10.0187 (TRKA IC50)[4]

Table 2: In Vivo Anti-Tumor Activity in Xenograft Models

CompoundDosingTumor ModelTumor Growth InhibitionCitation
This compound (MEK Inhibitor) OralMultiple Preclinical ModelsTumor Suppressive Activity[1]
Compound S (Src Inhibitor) Oral4/10 Xenograft ModelsTumor Growth Inhibition[2][3]
Compound F (FGFR/TRK Inhibitor) 40 mpk, OralKM12(Luc) XenograftDramatic Delay in Tumor Growth[4]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

A common method to determine the anti-proliferative activity of a compound is the MTS assay. Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compound (e.g., this compound, Compound S, or Compound F). After a 3-day incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells metabolize MTS into a formazan product that is soluble in the culture medium. The quantity of formazan is measured by absorbance at 490 nm, which is directly proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vivo Xenograft Model

To evaluate in vivo efficacy, human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[3] Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) orally at a predetermined dose and schedule.[4] The control group receives a vehicle control. Tumor volume and body weight are measured regularly.[4] At the end of the study, the percent tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Mandatory Visualization

Signaling Pathways

AZ23_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival This compound This compound This compound->MEK

Diagram 1: this compound targets the MEK protein in the RAS/RAF/MEK/ERK signaling pathway.[1]

Compound_S_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Src->FAK Paxillin Paxillin Src->Paxillin Cell Proliferation Cell Proliferation Src->Cell Proliferation Invasion Invasion Src->Invasion Cell Migration Cell Migration FAK->Cell Migration Paxillin->Cell Migration Compound S Compound S Compound S->Src

Diagram 2: Compound S inhibits the Src kinase, affecting pathways involved in cell migration and proliferation.[2][3]

Experimental Workflow

experimental_workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (Kinase Panel) Compound_Synthesis->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (IC50) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Efficacy Study Western_Blot->Xenograft_Model PK_PD_Analysis Pharmacokinetics/Pharmacodynamics Xenograft_Model->PK_PD_Analysis Toxicity_Study Toxicology Assessment PK_PD_Analysis->Toxicity_Study Phase_I Phase I Trials (Safety) Toxicity_Study->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II

Diagram 3: A generalized workflow for the preclinical and early clinical development of an anti-tumor compound.

References

Navigating the IL-23 Pathway in Ulcerative Colitis: A Comparative Analysis of Icotrokinra and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – For researchers and drug development professionals navigating the evolving landscape of ulcerative colitis (UC) treatments, a clear understanding of the comparative efficacy and methodology of emerging therapies is paramount. This guide provides a detailed comparison of the novel oral peptide icotrokinra (JNJ-77242113), an IL-23 receptor antagonist, with other targeted therapies for moderately to severely active ulcerative colitis. The information is based on publicly available clinical trial data.

Introduction to Icotrokinra and the IL-23 Pathway

Icotrokinra is a first-in-class investigational targeted oral peptide designed to precisely block the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23 pathway plays a critical role in the inflammatory cascade associated with ulcerative colitis. By inhibiting this pathway, icotrokinra aims to provide a targeted therapeutic approach to manage the disease.

Comparative Clinical Trial Data

The following tables summarize the key efficacy data from the Phase 2b ANTHEM-UC study for icotrokinra and pivotal Phase 3 trials for other relevant UC therapies: the IL-23 inhibitors risankizumab and guselkumab, and the JAK inhibitor upadacitinib.

Induction Therapy Efficacy
Treatment (Trial)DosagePrimary Endpoint TimepointClinical RemissionEndoscopic Improvement
Icotrokinra (ANTHEM-UC)400 mg QDWeek 2831.7% vs 9.5% placebo38.1% vs 11.1% placebo
Risankizumab (INSPIRE)1200 mg IVWeek 1220.3% vs 6.2% placebo[4]-
Guselkumab (QUASAR)200 mg IVWeek 1222.6% vs 7.9% placebo[5]26.8% vs 11.1% placebo[5]
Upadacitinib (U-ACCOMPLISH)45 mg QDWeek 833% vs 4% placebo[6]44% vs 8% placebo[7]
Upadacitinib (U-ACHIEVE)45 mg QDWeek 826% vs 5% placebo[8]-
Maintenance Therapy Efficacy
Treatment (Trial)DosagePrimary Endpoint TimepointClinical RemissionEndoscopic Improvement
Icotrokinra (ANTHEM-UC)400 mg QDWeek 2831.7% vs 9.5% placebo[9]38.1% vs 11.1% placebo[9]
Risankizumab (COMMAND)180 mg SCWeek 5240% vs 25% placebo[10]51% vs 32% placebo[10]
Risankizumab (COMMAND)360 mg SCWeek 5238% vs 25% placebo[10]48% vs 32% placebo[10]
Guselkumab (QUASAR)100 mg SC q8wWeek 4445.2% vs 18.9% placebo[11]-
Guselkumab (QUASAR)200 mg SC q4wWeek 4450% vs 18.9% placebo[11]-
Upadacitinib (U-ACHIEVE)15 mg QDWeek 5242% vs 12% placebo[8]-
Upadacitinib (U-ACHIEVE)30 mg QDWeek 5252% vs 12% placebo[8]-

Experimental Protocols and Methodologies

A summary of the trial designs for the key studies is provided below to contextualize the presented data.

Icotrokinra: ANTHEM-UC

The ANTHEM-UC study is a Phase 2b multicenter, randomized, placebo-controlled, dose-ranging trial.[1][2][3] It was designed to assess the efficacy and safety of three once-daily oral doses of icotrokinra in patients with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional therapies, prior biologics, or JAK inhibitors.[1][2][3]

ANTHEM_UC_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_endpoints Endpoints Patient Population Moderately to Severely Active UC Inadequate Response/Intolerance to Prior Therapies Randomization Randomization Patient Population->Randomization Icotrokinra 100mg Icotrokinra 100mg QD Icotrokinra 200mg Icotrokinra 200mg QD Icotrokinra 400mg Icotrokinra 400mg QD Placebo Placebo QD Week 12 Week 12: Primary Endpoint (Clinical Response) Icotrokinra 100mg->Week 12 Treatment Icotrokinra 200mg->Week 12 Treatment Icotrokinra 400mg->Week 12 Treatment Placebo->Week 12 Treatment Week 28 Week 28: Clinical Remission & Endoscopic Improvement Week 12->Week 28

ANTHEM-UC Trial Workflow

Risankizumab: INSPIRE and COMMAND

The approval of risankizumab for ulcerative colitis was based on two Phase 3 trials: the INSPIRE induction study and the COMMAND maintenance study.[12] In the INSPIRE study, patients received intravenous risankizumab or placebo.[13][14] Clinical responders from INSPIRE were then re-randomized in the COMMAND study to receive subcutaneous risankizumab or placebo (withdrawal from treatment).[13][14]

Risankizumab_Trial_Workflow cluster_inspire INSPIRE (Induction) cluster_command COMMAND (Maintenance) Induction_Population Moderately to Severely Active UC Induction_Treatment Risankizumab 1200mg IV or Placebo (Weeks 0, 4, 8) Induction_Population->Induction_Treatment Induction_Endpoint Week 12: Clinical Response Induction_Treatment->Induction_Endpoint Maintenance_Population Clinical Responders from INSPIRE Induction_Endpoint->Maintenance_Population Re-randomization Maintenance_Treatment Subcutaneous Risankizumab (180mg or 360mg) or Placebo (Every 8 weeks) Maintenance_Population->Maintenance_Treatment Maintenance_Endpoint Week 52: Clinical Remission Maintenance_Treatment->Maintenance_Endpoint

Risankizumab INSPIRE and COMMAND Trial Workflow

Guselkumab: QUASAR

The QUASAR program for guselkumab consisted of a Phase 2b/3 induction study and a Phase 3 maintenance study.[15] In the induction phase, patients received intravenous guselkumab or placebo.[5] Responders were then eligible to enter the maintenance study and received subcutaneous guselkumab or were withdrawn to placebo.[15]

Upadacitinib: U-ACHIEVE and U-ACCOMPLISH

The upadacitinib clinical program included two Phase 3 induction studies (U-ACHIEVE and U-ACCOMPLISH) and one maintenance study (U-ACHIEVE).[16] Patients in the induction studies received oral upadacitinib or placebo.[8] Those who responded to induction therapy were then re-randomized to continue upadacitinib at one of two doses or placebo in the maintenance study.[8]

Signaling Pathway

The therapies discussed, with the exception of the JAK inhibitor upadacitinib, target the IL-23 signaling pathway. Icotrokinra, risankizumab, and guselkumab all function as IL-23 inhibitors, albeit through different mechanisms and modes of administration.

IL23_Pathway Antigen_Presenting_Cell Antigen-Presenting Cell (APC) IL23 IL-23 Antigen_Presenting_Cell->IL23 secretes IL23R IL-23 Receptor IL23->IL23R T_Cell T-Cell Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-17, IL-22) T_Cell->Inflammatory_Cytokines produces IL23R->T_Cell activates Inflammation Gut Inflammation Inflammatory_Cytokines->Inflammation Icotrokinra Icotrokinra (Oral Peptide) Icotrokinra->IL23R blocks Guselkumab_Risankizumab Guselkumab / Risankizumab (Monoclonal Antibodies) Guselkumab_Risankizumab->IL23 inhibit

Targeted Inhibition of the IL-23 Pathway in Ulcerative Colitis

Safety and Tolerability

Across the reported trials, the safety profiles of the respective treatments were generally consistent with their known profiles in other indications.

  • Icotrokinra: In the ANTHEM-UC study, similar proportions of adverse events and serious adverse events were reported through week 28 across all icotrokinra dose groups and the placebo group.[3]

  • Risankizumab: No new safety risks were identified in the INSPIRE and COMMAND studies.[10]

  • Guselkumab: In the QUASAR induction study, the rates of serious adverse events were 2.9% for guselkumab versus 7.1% for placebo.[5]

  • Upadacitinib: In the U-ACCOMPLISH study, serious adverse events were reported in 3.2% of the upadacitinib group compared to 4.5% in the placebo group.[7]

Conclusion

Icotrokinra represents a novel, oral approach to the inhibition of the IL-23 pathway for the treatment of ulcerative colitis. The Phase 2b ANTHEM-UC data demonstrates its potential to induce and maintain clinical and endoscopic improvement. When compared to other targeted therapies for ulcerative colitis, such as the injectable IL-23 inhibitors risankizumab and guselkumab, and the oral JAK inhibitor upadacitinib, icotrokinra offers a distinct mechanism and mode of administration. The choice of therapy will ultimately depend on a comprehensive evaluation of individual patient factors, including prior treatment history, disease severity, and safety considerations. The ongoing and future clinical trials for these agents will further delineate their comparative effectiveness and long-term safety profiles.

References

AZ-23 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor AZ-23's cross-reactivity profile against other kinases. The information is intended to assist researchers in designing experiments, interpreting results, and making informed decisions regarding the use of this compound as a selective Trk kinase inhibitor.

Introduction

This compound is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are key regulators of neuronal cell growth, development, and survival.[1][2] The Trk signaling pathway has also been implicated in the progression of various cancers, making Trk inhibitors like this compound promising therapeutic candidates.[1][2] However, the clinical efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target inhibition can lead to unexpected cellular effects and potential toxicity. This guide presents available data on the cross-reactivity of this compound with a panel of other kinases to provide a clearer understanding of its selectivity profile.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets (TrkA and TrkB) and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

Kinase TargetIC50 (nM)Kinase FamilyNotes
TrkA 2 Receptor Tyrosine KinasePrimary Target
TrkB 8 Receptor Tyrosine KinasePrimary Target
FGFR124Receptor Tyrosine KinaseOff-target
Flt352Receptor Tyrosine KinaseOff-target
Ret55Receptor Tyrosine KinaseOff-target
MuSk84Receptor Tyrosine KinaseOff-target
Lck99Non-receptor Tyrosine KinaseOff-target

Data sourced from publicly available information.[1][3]

This data demonstrates that while this compound is a highly potent inhibitor of TrkA and TrkB, it exhibits measurable activity against other receptor and non-receptor tyrosine kinases at higher nanomolar concentrations. Researchers should consider these off-target activities when designing experiments and interpreting data, especially when using this compound at concentrations exceeding its IC50 for Trk kinases.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity is commonly performed using in vitro biochemical assays. A widely used method is a luminogenic assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The following is a detailed, representative protocol for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of a specific kinase's activity.

Materials:

  • Kinase of interest (e.g., TrkA, FGFR1, etc.)

  • Substrate for the kinase (specific to each kinase)

  • This compound or other test inhibitor

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO (for inhibitor dilution)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in Kinase Reaction Buffer to create a range of concentrations for testing. The final DMSO concentration in the reaction should be kept constant and low (typically ≤1%).

  • Kinase Reaction Setup (in a 384-well plate format):

    • Add 1 µL of the serially diluted this compound or vehicle control (Kinase Reaction Buffer with the same final DMSO concentration) to the appropriate wells of the assay plate.

    • Add 2 µL of the kinase solution (containing the kinase and its specific substrate in Kinase Reaction Buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer conceptual understanding, the following diagrams illustrate the TrkA signaling pathway, a primary target of this compound, and the general workflow of a kinase inhibition assay.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PLCg PLCγ TrkA->PLCg Activation PI3K PI3K TrkA->PI3K Activation Ras Ras TrkA->Ras Activation Survival Neuronal Survival & Growth PLCg->Survival Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Akt->Survival MAPK->Survival

Caption: Simplified TrkA signaling pathway initiated by NGF binding.

Kinase_Inhibition_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Inhibitor Prepare Inhibitor (e.g., this compound) Serial Dilutions Reaction Incubate Inhibitor, Kinase Mix & ATP Inhibitor->Reaction Kinase_Mix Prepare Kinase & Substrate Mix Kinase_Mix->Reaction Stop_Reagent Add Stop Reagent (e.g., ADP-Glo™ Reagent) Reaction->Stop_Reagent Detection_Reagent Add Detection Reagent & Measure Signal Stop_Reagent->Detection_Reagent Analysis Plot Dose-Response Curve & Determine IC50 Detection_Reagent->Analysis

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a highly potent inhibitor of Trk family kinases. The available cross-reactivity data indicates a degree of off-target activity against other kinases, primarily within the tyrosine kinase family, at concentrations higher than those required for Trk inhibition. For researchers utilizing this compound, it is crucial to consider these potential off-target effects and to carefully select experimental concentrations to ensure maximal on-target specificity. The provided experimental protocol offers a robust framework for independently verifying the potency and selectivity of this compound against kinases of interest. Further comprehensive kinome-wide screening would provide a more complete picture of this compound's selectivity and is encouraged for a thorough understanding of its biological effects.

References

Comparative Analysis of Long-Term Efficacy of Tropomyosin Receptor Kinase (TrK) Inhibitors in TRK Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of Tropomyosin Receptor Kinase (TrK) have demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions, regardless of tumor histology. This guide provides a comparative overview of the long-term efficacy and safety of approved and emerging TrK inhibitors, with a focus on providing actionable data and insights for the scientific community. While the initial query concerned AZ-23, a preclinical TrK inhibitor, public data on its long-term efficacy is unavailable due to its discontinued development. Therefore, this guide will focus on clinically approved and late-stage investigational TrK inhibitors.

Introduction to TrK Inhibitors

Tropomyosin receptor kinases (TrKA, TrkB, and TrKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function. Genomic rearrangements involving these genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving tumorigenesis in a wide range of adult and pediatric cancers.[1] The development of potent and selective TrK inhibitors has ushered in a new era of precision oncology for patients with TRK fusion-positive cancers.

First-Generation TrK Inhibitors: Larotrectinib and Entrectinib

Two first-generation TrK inhibitors, larotrectinib and entrectinib, have received regulatory approval for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion.[2][3]

Larotrectinib (Vitrakvi®) is a highly selective inhibitor of all three TrK proteins.[4] Its approval was based on data from a pooled analysis of three clinical trials: a Phase 1 trial in adults (NCT02122913), the Phase 2 NAVIGATE basket trial in adults and adolescents (NCT02576431), and the Phase 1/2 SCOUT trial in pediatric patients (NCT026376687).[3][5]

Entrectinib (Rozlytrek®) is a multi-kinase inhibitor that targets TrKA/B/C, as well as ROS1 and ALK.[2][4] Its approval was supported by an integrated analysis of three Phase 1 or 2 clinical trials: ALKA-372-001, STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267).[6][7][8]

Comparative Long-Term Efficacy

Both larotrectinib and entrectinib have demonstrated impressive and durable responses in patients with TRK fusion-positive cancers. The following tables summarize the key long-term efficacy data from pivotal clinical trials.

Table 1: Long-Term Efficacy of Larotrectinib in TRK Fusion-Positive Cancers

Efficacy EndpointIntegrated Dataset (N=218)Lung Cancer Cohort (N=26)
Overall Response Rate (ORR)75% (95% CI, 68%-81%)[9]83% (95% CI, 61–95)[10]
Complete Response (CR)22%[9]9% (2 patients)[10]
Partial Response (PR)53%[9]74% (17 patients)[10]
Median Duration of Response (DoR)49.3 months (95% CI, 27.3-NE)[9]Not Reached (95% CI, 9.5-NE)[10]
Median Progression-Free Survival (PFS)35.4 months (95% CI, 23.4-55.7)[9]Not Reached (95% CI, 9.9-NE)[10]
Median Overall Survival (OS)Not Reached39.3 months (95% CI 17.2–NE)[11]

Table 2: Long-Term Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors and ROS1 Fusion-Positive NSCLC

Efficacy EndpointTRK Fusion-Positive Solid Tumors (N=121)ROS1 Fusion-Positive NSCLC (N=168)
Overall Response Rate (ORR)61.2%[12]68% (95% CI: 60.2-74.8)[6][13]
Complete Response (CR)15.7%[12]13%[13]
Partial Response (PR)45.5%[12]55%[13]
Median Duration of Response (DoR)20.0 months (95% CI, 13.0–38.2)[12]20.5 months[6]
Median Progression-Free Survival (PFS)13.8 months (95% CI, 10.1–19.9)[12]15.7 months[6]
Median Overall Survival (OS)Not Reached47.8 months[6]

Efficacy in Patients with Central Nervous System (CNS) Metastases

A significant challenge in treating cancers that have spread to the brain is the limited ability of many drugs to cross the blood-brain barrier. Both larotrectinib and entrectinib have demonstrated intracranial activity.

Table 3: Efficacy in Patients with CNS Metastases

Efficacy EndpointLarotrectinib (N=19)Entrectinib (N=11 with measurable CNS disease)
Intracranial ORR73% (95% CI, 45%-92%)[9]63.6% (95% CI, 30.8–89.1)[12]
Median Intracranial DoRNot Reported22.1 months (95% CI, 7.4–NE)[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TrK signaling pathway and a general workflow for identifying and treating patients with TRK fusion-positive cancers.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor TrK Receptor (TrKA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds Dimerization Receptor Dimerization Trk_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Activates PLCg PLCγ Pathway Autophosphorylation->PLCg Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT_mTOR->Proliferation Promotes PLCg->Proliferation Promotes Trk_Inhibitor TrK Inhibitor (Larotrectinib, Entrectinib) Trk_Inhibitor->Autophosphorylation Inhibits

Caption: Simplified TrK signaling pathway and the mechanism of action of TrK inhibitors.

Patient_Treatment_Workflow Patient Patient with Advanced Solid Tumor Tumor_Biopsy Tumor Biopsy or Liquid Biopsy Patient->Tumor_Biopsy NGS Next-Generation Sequencing (NGS) Tumor_Biopsy->NGS NTRK_Fusion_Positive NTRK Gene Fusion Identified NGS->NTRK_Fusion_Positive Positive NTRK_Fusion_Negative No Actionable Fusion Detected NGS->NTRK_Fusion_Negative Negative Treatment_Decision Treatment with TrK Inhibitor NTRK_Fusion_Positive->Treatment_Decision Standard_Therapy Standard of Care Therapy NTRK_Fusion_Negative->Standard_Therapy Response_Assessment Response Assessment (e.g., RECIST) Treatment_Decision->Response_Assessment Continued_Treatment Continued Treatment & Monitoring Response_Assessment->Continued_Treatment Positive Response

References

A Comparative Guide to Pan-Trk Inhibitors: Larotrectinib vs. Entrectinib in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to find any publicly available information about a pan-Trk inhibitor specifically named "AZ-23" in the context of in vivo studies. It is possible that this is an internal compound name that has not been disclosed in scientific literature, a new or less common inhibitor with limited data, or a potential typographical error.

To provide a valuable comparison guide for researchers, scientists, and drug development professionals, this document will focus on a comparative analysis of two well-established, clinically relevant pan-Trk inhibitors with available in vivo data: Larotrectinib and Entrectinib . These inhibitors are often used as benchmarks in the field.

This guide provides an objective comparison of the in vivo performance of Larotrectinib and Entrectinib, two prominent pan-Trk inhibitors used in cancer therapy. The information is intended for researchers, scientists, and drug development professionals.

Trk Signaling Pathway

The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are activated by neurotrophins. In cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth. Pan-Trk inhibitors aim to block the ATP binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.

cluster_cell cluster_membrane cluster_cytoplasm Trk Receptor Trk Receptor RAS RAS Trk Receptor->RAS PI3K PI3K Trk Receptor->PI3K PLCy PLCy Trk Receptor->PLCy RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG DAG PLCy->DAG IP3 IP3 PLCy->IP3 PKC PKC DAG->PKC Differentiation Differentiation PKC->Differentiation Ca2+ Release Ca2+ Release IP3->Ca2+ Release

Caption: A simplified diagram of the Trk signaling pathways, which are implicated in cell proliferation, survival, and differentiation.

In Vivo Efficacy and Comparative Data

Larotrectinib and entrectinib have both demonstrated significant antitumor activity in vivo across a range of tumor types harboring NTRK gene fusions. While direct head-to-head in vivo studies in preclinical models are limited in publicly available literature, clinical data provides a basis for comparison.

ParameterLarotrectinibEntrectinibReference
Overall Response Rate (ORR) 75%57%[1]
Complete Response (CR) Rate 22%7.4%[2]
Median Duration of Response (DoR) 35.2 months10.4 months[2]
Median Progression-Free Survival (PFS) 28.3 months11.2 months[2]
CNS Activity Active in CNSActive in CNS[3]

Note: The data presented here is derived from cross-trial comparisons and should be interpreted with caution due to potential differences in study populations and methodologies.[4]

Experimental Protocols

The following sections describe typical methodologies for key in vivo experiments used to evaluate pan-Trk inhibitors.

Objective: To assess the in vivo antitumor efficacy of a pan-Trk inhibitor in a subcutaneous tumor model.

Methodology:

  • Cell Line: A human cancer cell line with a documented NTRK gene fusion (e.g., KM12 colorectal carcinoma cells with a TPM3-NTRK1 fusion) is selected.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the selected cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: The pan-Trk inhibitor (e.g., Larotrectinib or Entrectinib) is administered orally once or twice daily at a specified dose. The control group receives a vehicle control.

  • Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity. The study continues for a specified duration or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.

Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of a pan-Trk inhibitor.

For a more clinically relevant assessment, orthotopic models (where tumor cells are implanted in the organ of origin) or models of metastasis can be employed. These models can provide insights into the inhibitor's effects on tumor invasion and metastasis. Entrectinib has been shown to induce regression in a model of brain-localized lung cancer metastasis.[3]

Pharmacokinetics and Brain Penetration

A critical aspect of pan-Trk inhibitor development is their ability to cross the blood-brain barrier (BBB) to treat central nervous system (CNS) metastases, which are common in some NTRK fusion-positive cancers.

  • Entrectinib: Was specifically designed to have good CNS penetration and has shown efficacy in patients with brain metastases.[3]

  • Larotrectinib: Also demonstrates CNS activity, although it was not initially optimized for brain penetration to the same extent as Entrectinib.

Safety and Tolerability

In vivo toxicology studies are essential to determine the safety profile of pan-Trk inhibitors. These studies are typically conducted in two species (one rodent and one non-rodent) to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials.

Commonly observed adverse events with pan-Trk inhibitors in clinical studies include off-tumor, on-target effects related to the inhibition of Trk signaling in non-malignant tissues.[1]

Conclusion

Both Larotrectinib and Entrectinib are highly effective pan-Trk inhibitors with demonstrated in vivo and clinical activity against a wide range of NTRK fusion-positive cancers. While both drugs are effective, there are differences in their clinical profiles, particularly concerning CNS activity, which may be a deciding factor in certain clinical scenarios. The choice of inhibitor for a specific research or clinical application will depend on the specific tumor type, the presence of CNS metastases, and the overall clinical context. Further head-to-head preclinical and clinical studies are needed for a definitive comparison.

References

Comparative Oral Bioavailability of AZ-23 and Other TRK Inhibitors in Preclinical Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the oral bioavailability of the novel Trk kinase inhibitor AZ-23 in comparison to other selective TRK inhibitors, supported by experimental data and detailed methodologies.

This guide provides a comparative analysis of the oral bioavailability of this compound, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), with other notable TRK inhibitors: larotrectinib, entrectinib, and selitrectinib. Understanding the oral bioavailability of these compounds in preclinical species is crucial for predicting their pharmacokinetic profiles and potential therapeutic efficacy in humans.

Quantitative Comparison of Oral Bioavailability

The following table summarizes the available quantitative data on the oral bioavailability of this compound and its comparators in various preclinical species.

CompoundSpeciesOral Bioavailability (F%)Reference
This compound RodentsData not publicly available[1]
Entrectinib Mouse, Rat, Dog31 - 76%[2][3]
Larotrectinib Preclinical SpeciesData not publicly available
Selitrectinib Preclinical SpeciesData not publicly available

Experimental Protocol: Determination of Oral Bioavailability in Rodents

The following is a generalized, detailed methodology for determining the oral bioavailability of a compound like this compound in a rodent model (e.g., mouse or rat). This protocol is based on standard pharmacokinetic study designs.

Objective: To determine the absolute oral bioavailability (F%) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for oral and intravenous formulations

  • Male/Female Sprague-Dawley rats or CD-1 mice (8-10 weeks old)

  • Dosing gavage needles

  • Intravenous injection equipment

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical instruments for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Groups: Animals are divided into two groups:

    • Intravenous (IV) Group: Receives the test compound intravenously via the tail vein. This group serves as the reference for 100% bioavailability.

    • Oral (PO) Group: Receives the test compound orally via gavage.

  • Dose Administration:

    • IV Administration: A specific dose of the compound, dissolved in a suitable vehicle, is administered as a bolus injection.

    • Oral Administration: A specific dose of the compound, suspended or dissolved in a suitable vehicle, is administered using an oral gavage needle.

  • Blood Sampling:

    • Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood is collected via a suitable method, such as tail vein or saphenous vein sampling.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for both the IV and PO groups are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).

    • The absolute oral bioavailability (F%) is calculated using the following formula:

    F(%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

    Where:

    • AUCpo is the AUC₀-inf for the oral administration group.

    • AUCiv is the AUC₀-inf for the intravenous administration group.

    • Doseiv is the dose administered intravenously.

    • Dosepo is the dose administered orally.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical oral bioavailability study.

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling_processing Sampling & Processing cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting iv_dosing Intravenous (IV) Dosing fasting->iv_dosing po_dosing Oral (PO) Dosing fasting->po_dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_calc Oral Bioavailability (F%) Calculation pk_analysis->bioavailability_calc

Caption: Workflow for determining oral bioavailability.

Signaling Pathway of TRK Receptors

This compound and the other compared inhibitors function by targeting the TRK signaling pathway. The diagram below illustrates the general mechanism of TRK receptor activation and downstream signaling, which is inhibited by these compounds.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Neurotrophin (e.g., NGF, BDNF) trk_receptor TRK Receptor (TrkA, TrkB, TrkC) ligand->trk_receptor binds dimerization Receptor Dimerization & Autophosphorylation trk_receptor->dimerization ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway dimerization->pi3k_akt_mtor plc_gamma PLCγ Pathway dimerization->plc_gamma cellular_responses Cell Survival, Proliferation, Differentiation ras_raf_mek_erk->cellular_responses pi3k_akt_mtor->cellular_responses plc_gamma->cellular_responses inhibitor This compound / Other TRK Inhibitors inhibitor->dimerization inhibits

Caption: TRK signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for AZ-23 (Azoxystrobin Formulations)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of AZ-23, a research chemical identified as a formulation of Azoxystrobin. The following protocols are designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance. Adherence to these procedures is critical to minimize risks associated with chemical waste.

Immediate Safety Precautions and Spill Management

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Nitrile gloves

  • Safety goggles or face shield

  • Laboratory coat

Spill Response: In the event of a spill, immediately take the following steps:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the substance. For solid spills, carefully sweep the material to avoid dust generation.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a water rinse. All cleaning materials must also be treated as hazardous waste.

Waste Identification and Segregation

Properly categorize and segregate this compound waste to ensure safe disposal.

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All items that have come into direct contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Aqueous Waste: Solutions containing this compound must be collected and managed as hazardous aqueous waste. Do not dispose of down the drain.

Decontamination and Disposal Procedures

For laboratory-scale quantities of this compound waste, several degradation methods can be employed prior to final disposal through a certified hazardous waste management service. These methods aim to reduce the toxicity of the primary compound, Azoxystrobin.

Quantitative Data on Azoxystrobin Degradation

The following tables summarize key quantitative data for different degradation pathways of Azoxystrobin.

Table 1: Hydrolysis of Azoxystrobin in Aqueous Solutions

pHTemperature (°C)Half-life (t½) in days
425158
725143-158
925143
95012

Data indicates that hydrolysis is slow at ambient temperature across acidic, neutral, and alkaline conditions, but accelerates at higher temperatures in alkaline conditions.[1][2][3][4]

Table 2: Microbial Degradation of Azoxystrobin

MicroorganismInitial Concentration (µg/mL)Degradation (%)Time (days)Optimal pHOptimal Temperature (°C)
Ochrobactrum anthropi SH145086.357.930.2

This data demonstrates the potential for bioremediation of Azoxystrobin waste.[5]

Table 3: Photodegradation of Azoxystrobin

MediumConditionHalf-life (t½)
SoilField Conditions< 30 days
Aqueous Solution (pH 7)Laboratory (Simulated Sunlight)8.7 - 13.9 days

Photodegradation is a viable pathway for the breakdown of Azoxystrobin, particularly in soil and aqueous environments exposed to light.

Experimental Protocols for this compound (Azoxystrobin) Waste Treatment

The following are detailed methodologies for the laboratory-scale treatment of this compound waste.

Protocol for Alkaline Hydrolysis

This protocol is designed to accelerate the degradation of Azoxystrobin in aqueous waste streams.

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH meter

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Place the aqueous this compound waste in a suitable glass container.

  • Slowly add 1 M NaOH solution while stirring and monitoring the pH. Adjust the pH to 9.0.

  • Heat the solution to 50°C using a heating mantle or water bath.

  • Maintain the temperature and stirring for a minimum of 24 hours to facilitate hydrolysis.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution to a pH between 6.0 and 8.0 with a suitable acid (e.g., 1 M HCl) before transferring it to a labeled hazardous waste container for collection.

Protocol for Microbial Degradation

This protocol outlines a method for the bioremediation of this compound waste using a bacterial culture.

Materials:

  • This compound waste

  • Culture of Ochrobactrum anthropi or a similar degrading microorganism

  • Mineral Salt Medium (MSM)

  • Incubator shaker

  • Sterile glassware

  • Autoclave

Procedure:

  • Prepare and sterilize a Mineral Salt Medium (MSM) suitable for the growth of the degrading bacteria.

  • In a sterile flask, add the this compound waste to the MSM to a final concentration not exceeding 50 µg/mL.

  • Inoculate the medium with a culture of Ochrobactrum anthropi to an initial optical density (OD600) of approximately 0.1.

  • Incubate the culture at 30°C in a shaker at 150 rpm for 5-7 days.

  • Monitor the degradation of Azoxystrobin using a suitable analytical method (e.g., HPLC).

  • Once degradation is complete, the resulting biomass and media should be autoclaved and then disposed of as biological waste, in accordance with institutional guidelines.

Final Disposal Pathway

All treated and untreated this compound waste, including empty containers and contaminated materials, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the contents and associated hazards.

Mandatory Visualizations

AZ23_Disposal_Workflow cluster_waste_generation Waste Generation & Collection cluster_treatment Waste Treatment Options (Laboratory Scale) Waste This compound Waste (Unused Product, Contaminated Materials, Aqueous Solutions) Segregation Segregate Waste Streams Waste->Segregation Labeling Label Waste Containers Segregation->Labeling Hydrolysis Alkaline Hydrolysis (pH 9, 50°C) Labeling->Hydrolysis Select appropriate treatment method Microbial Microbial Degradation (e.g., O. anthropi) Labeling->Microbial Select appropriate treatment method Photodegradation Photodegradation (Aqueous Solution) Labeling->Photodegradation Select appropriate treatment method FinalDisposal Final Disposal via Certified Hazardous Waste Vendor Labeling->FinalDisposal Direct Disposal (If treatment is not feasible) Hydrolysis->FinalDisposal Microbial->FinalDisposal Photodegradation->FinalDisposal

Caption: Decision workflow for the proper disposal of this compound waste.

Signaling_Pathway_Placeholder Azoxystrobin Azoxystrobin MitochondrialRespiration Mitochondrial Respiration (Complex III) Azoxystrobin->MitochondrialRespiration Inhibits ATP_Production ATP Production Inhibition MitochondrialRespiration->ATP_Production Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Growth_Inhibition

Caption: Mode of action of Azoxystrobin leading to fungal growth inhibition.

References

Essential Safety and Handling Protocols for AZ-23

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is provided for the hypothetical substance "AZ-23" and is based on general laboratory safety principles for handling hazardous chemicals. Before working with any specific chemical, researchers must consult its comprehensive Safety Data Sheet (SDS) for detailed and substance-specific safety information.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure a safe laboratory environment.

Essential Safety and Logistical Information

Safe handling of any chemical substance is paramount in a laboratory setting.[1] Adherence to established safety protocols minimizes risks of exposure and accidents.[2] For this compound, a thorough understanding of its properties and potential hazards is the first step in risk mitigation.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE).[3] The selection of PPE should be based on a thorough risk assessment of the planned experiment.

Minimum Required PPE:

  • Eye and Face Protection: Chemical splash goggles are mandatory to provide full splash and impact protection.[4] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[3][5]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect against spills.[5] For larger quantities or operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Hand Protection: The choice of gloves is critical and depends on the chemical's properties. Nitrile gloves are commonly used for incidental contact with many chemicals.[6] However, it is crucial to consult the manufacturer's glove compatibility chart for this compound to ensure adequate protection. For prolonged contact, heavier-duty gloves may be necessary.

  • Foot Protection: Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[7]

Respiratory Protection: The need for respiratory protection is determined by the volatility of this compound and the nature of the procedure. If the substance is volatile or the procedure may generate aerosols or dust, work must be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator may be required. The type of respirator will depend on the specific hazards of this compound.[3]

Quantitative Data Summary for this compound (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, similar to what would be found in a Safety Data Sheet (SDS).[8][9][10][11]

PropertyValue
Physical Properties
Molecular Weight345.67 g/mol
AppearanceWhite crystalline solid
OdorOdorless
Melting Point125 °C
Boiling Point310 °C (decomposes)
SolubilitySoluble in DMSO, sparingly in water
Toxicological Data
LD50 (Oral, Rat)150 mg/kg
LC50 (Inhalation, Rat)0.5 mg/L (4 hours)
Exposure Limits
Permissible Exposure Limit (PEL)0.1 mg/m³ (8-hour TWA)
Threshold Limit Value (TLV)0.05 mg/m³ (8-hour TWA)

Operational and Disposal Plans

Standard Operating Procedure for Safe Handling of this compound
  • Preparation:

    • Before handling this compound, review its Safety Data Sheet (SDS) to understand its hazards.[2]

    • Ensure that all necessary PPE is available and in good condition.[2]

    • Verify that the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the chemical necessary for the experiment.[12]

    • When weighing the solid, do so in the fume hood or a ventilated balance enclosure.

    • Avoid direct contact with the skin and eyes.

    • Keep containers of this compound closed when not in use.[12]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Segregate it from incompatible materials as specified in the SDS. Storing acids and bases separately is a general good practice.[13]

    • Ensure the storage container is clearly labeled with the chemical name and hazard information.

    • Store in a designated satellite accumulation area for hazardous waste.[12]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[14]

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.[14]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted.

  • Labeling and Storage:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.

    • Store the waste container in a designated satellite accumulation area, at or near the point of generation.[12][13]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.[12]

    • Do not dispose of this compound down the drain or in the regular trash.[15]

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, follow these procedures immediately.

  • Alert and Evacuate:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or involves a highly volatile or toxic substance, evacuate the area and call for emergency response.

  • Assess and Contain:

    • If the spill is small and you are trained and equipped to handle it, proceed with caution.

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by using absorbent materials to create a dike around the liquid.[16]

  • Clean Up:

    • For liquid spills, use an appropriate absorbent material to soak up the chemical.[17]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.[16]

    • If the chemical is an acid or base, it may be possible to neutralize it before cleanup.[17]

  • Decontaminate and Dispose:

    • Place all contaminated materials, including absorbents and PPE, in a sealed bag or container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

    • Report the spill to your supervisor and your institution's EHS office.

Workflow for this compound Spill Response

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Decision Decision Point cluster_Major_Response Major Spill Response cluster_Minor_Response Minor Spill Response (Trained Personnel Only) Spill Spill Occurs Alert Alert Personnel & Assess Situation Spill->Alert IMMEDIATELY MajorSpill Major Spill? (Large volume, highly toxic, fire hazard) Alert->MajorSpill Evacuate Evacuate Area MajorSpill->Evacuate Yes DonPPE Don Appropriate PPE MajorSpill->DonPPE No CallEHS Call EHS/Emergency Response Evacuate->CallEHS Isolate Isolate Area (Close doors, restrict access) CallEHS->Isolate Contain Contain Spill (Use absorbent dikes) DonPPE->Contain Cleanup Clean Up Spill (Absorb liquid/sweep solid) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Spill to Supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ-23
Reactant of Route 2
Reactant of Route 2
AZ-23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.